Product packaging for Tetrakis(diethylamino)titanium(Cat. No.:CAS No. 4419-47-0)

Tetrakis(diethylamino)titanium

Numéro de catalogue: B1584087
Numéro CAS: 4419-47-0
Poids moléculaire: 336.38 g/mol
Clé InChI: VJDVOZLYDLHLSM-UHFFFAOYSA-N
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Description

Significance of Titanium Amide Precursors in Advanced Materials Science

Titanium amide precursors are a class of organometallic compounds that are pivotal in the synthesis of advanced materials, particularly for thin film applications. azonano.comkorvustech.com Their utility stems from their volatility and their ability to deposit high-quality titanium-based films at lower temperatures compared to traditional halide precursors like titanium tetrachloride (TiCl4). mocvd-precursor-encyclopedia.de This is especially advantageous for thermally sensitive substrates. mocvd-precursor-encyclopedia.de

These precursors, including the prominently studied Tetrakis(dimethylamino)titanium (B1230069) (TDMAT) and Tetrakis(diethylamino)titanium (TDEAT), are instrumental in processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). azonano.comwikipedia.org These techniques are fundamental in the microelectronics industry for creating components such as diffusion barriers, electrodes, and high-k dielectric layers in transistors and memory devices. researchgate.netiitk.ac.in The tailored properties of the films, such as thickness, composition, and conformality, can be finely controlled by the choice of precursor and deposition conditions. nih.gov

Historical Context and Evolution of Organometallic Titanium Compounds in Fabrication Technologies

The journey of organotitanium chemistry began with early attempts at synthesis in the mid-19th century, but it wasn't until 1954 that the first stable organotitanium compound, titanocene (B72419) dichloride, was reported. wikipedia.org A landmark development was the discovery of Ziegler-Natta catalysts, which utilize titanium-based organometallic compounds for the polymerization of olefins like ethylene (B1197577) and propylene, a discovery that garnered a Nobel Prize in 1963 and highlighted the industrial significance of this class of compounds. wikipedia.orgwiley-vch.de

Over the decades, the focus expanded to the application of organometallic titanium compounds in thin film deposition for the burgeoning electronics industry. iitk.ac.in The drive for miniaturization and enhanced performance of electronic devices necessitated the development of precursors that could deliver highly uniform and conformal films on complex three-dimensional structures. This led to the investigation and adoption of metal-organic precursors like TDMAT and TDEAT, which offered advantages over traditional inorganic precursors, such as lower deposition temperatures and reduced corrosive byproducts. azonano.com

Scope and Focus on Academic Research Pertaining to this compound (TDEAT) and Tetrakis(dimethylamino)titanium (TDMAT)

Academic and industrial research has extensively focused on understanding and optimizing the use of TDEAT and its close relative, TDMAT, as precursors for titanium nitride (TiN) and titanium dioxide (TiO2) thin films. wikipedia.orgresearchgate.netnih.gov Comparative studies are common, aiming to elucidate the influence of the different alkyl substituents (ethyl vs. methyl) on the precursor's properties and the resulting film characteristics.

Key areas of investigation include:

Thermal Stability and Decomposition Pathways: Understanding how these precursors behave at different temperatures is crucial for defining the processing window in ALD and CVD. aip.org Research indicates that TDEAT is more thermally stable than TDMAT. aip.orgsemanticscholar.orgacs.org

Reaction Kinetics and Mechanisms: Studies explore the reaction rates of these precursors with co-reactants like ammonia (B1221849) (NH3) or water (H2O) and the underlying chemical mechanisms, such as transamination and ligand exchange. mocvd-precursor-encyclopedia.denih.govgoogle.com

Film Properties: A significant body of research compares the electrical resistivity, impurity content (particularly carbon), density, and growth rate of films deposited from TDEAT and TDMAT. aip.orgcambridge.orgresearchgate.net

Ligand Design: Ongoing research focuses on designing new ligands for titanium precursors to further refine properties like volatility, stability, and reactivity for specific applications. acs.orgacs.org

The following table provides a comparative overview of the physical and chemical properties of TDEAT and TDMAT.

PropertyThis compound (TDEAT)Tetrakis(dimethylamino)titanium (TDMAT)
Formula Ti[N(C2H5)2]4Ti[N(CH3)2]4
Appearance Orange liquid chemicalbook.com-
Boiling Point 112 °C at 0.1 mm Hg chemicalbook.com-
Density 0.931 g/mL at 25 °C chemicalbook.com-
Synthesis Reaction of titanium tetrachloride with lithium diethylamideReaction of titanium tetrachloride with lithium dimethylamide wikipedia.orggoogle.com
Thermal Stability More stable, decomposes at higher temperatures (e.g., surface decomposition at 250°C) aip.orgacs.orgLess stable, decomposes at lower temperatures (e.g., surface decomposition at 175°C) aip.org
Vapor Pressure LowerHigher google.com

The following table summarizes key findings from comparative studies of TiN films deposited using TDEAT and TDMAT.

FeatureTDEAT-derived TiN filmsTDMAT-derived TiN films
ALD Temperature Window Higher (e.g., 275-300°C) researchgate.netLower (e.g., 175-190°C and 200-210°C) researchgate.net
Growth Rate (ALD) Slower (e.g., ~1 Å/cycle) researchgate.netFaster (e.g., ~5 Å/cycle) researchgate.net
Resistivity Generally lower acs.orgresearchgate.netGenerally higher researchgate.net
Carbon Content Can be higher cambridge.orgCan be lower, but depends on process aip.org
Film Density Higher (e.g., ~4.38 g/cm³) researchgate.netLower (e.g., ~3.55 g/cm³) researchgate.net
Reactivity with NH3 Slower reaction rate google.comFaster reaction rate google.com
Air Stability Good, films are not air-reactive cambridge.orgFilms can be air-reactive, leading to increased resistivity cambridge.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H40N4Ti B1584087 Tetrakis(diethylamino)titanium CAS No. 4419-47-0

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

4419-47-0

Formule moléculaire

C16H40N4Ti

Poids moléculaire

336.38 g/mol

Nom IUPAC

diethylazanide;titanium(4+)

InChI

InChI=1S/4C4H10N.Ti/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4

Clé InChI

VJDVOZLYDLHLSM-UHFFFAOYSA-N

SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ti+4]

SMILES canonique

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ti+4]

Autres numéros CAS

4419-47-0

Pictogrammes

Flammable; Corrosive

Origine du produit

United States

Synthesis and Precursor Chemistry of Tetrakis Diethylamino Titanium

Synthetic Methodologies for Homoleptic Titanium(IV) Alkylamides

Homoleptic titanium(IV) alkylamides, such as Tetrakis(diethylamino)titanium, are a class of organometallic compounds where the central titanium atom is exclusively bonded to four alkylamide ligands. These compounds are pivotal as precursors, particularly in the deposition of titanium-based thin films. chemimpex.comcore.ac.uk The synthesis of these molecules is typically achieved through two primary routes: salt metathesis and transamination. The choice of method depends on the desired purity, scale, and available starting materials.

Approaches to this compound Synthesis

The most prevalent method for synthesizing this compound, often abbreviated as TDEAT, is salt metathesis. This approach involves the reaction of a titanium halide, typically titanium tetrachloride (TiCl₄), with a lithium dialkylamide salt. wikipedia.orgumn.edu The synthesis begins with the preparation of lithium diethylamide (LiNEt₂) by reacting n-butyllithium (n-BuLi) with diethylamine (B46881) (HNEt₂). Subsequently, four equivalents of the freshly prepared lithium diethylamide are reacted with one equivalent of titanium tetrachloride. The reaction drives to completion due to the formation of insoluble lithium chloride (LiCl), which precipitates out of the reaction mixture. wikipedia.orggoogle.com

The general reaction is as follows: 4 LiNEt₂ + TiCl₄ → Ti(NEt₂)₄ + 4 LiCl

This reaction is typically conducted in a non-polar, anhydrous solvent like hexane (B92381) or toluene (B28343) under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to control its exothermic nature. google.comtennessee.edu Following the reaction, the precipitated lithium chloride is removed by filtration. The final product, this compound, is an orange liquid that can be purified by distillation under reduced pressure. chemicalbook.com

Another synthetic route is transamination, which involves the exchange of amine ligands. agh.edu.pl For instance, Tetrakis(dimethylamino)titanium (B1230069) (TDMAT) can react with diethylamine to produce TDEAT and volatile dimethylamine, which is removed to drive the reaction forward. wikipedia.org This method can be advantageous for achieving high purity, as it avoids halide contamination. researchgate.net

Ti(NMe₂)₄ + 4 HNEt₂ ⇌ Ti(NEt₂)₄ + 4 HNMe₂

Comparative Synthesis of Tetrakis(dimethylamino)titanium and Analogues

The synthesis of Tetrakis(dimethylamino)titanium (TDMAT), the most common analogue of TDEAT, follows a virtually identical salt metathesis pathway. wikipedia.org Dimethylamine is reacted with an organolithium compound like n-butyllithium in an alkane solvent to form lithium dimethylamide. google.compatsnap.com This intermediate is then reacted with titanium tetrachloride to yield TDMAT and lithium chloride. wikipedia.orgpatsnap.com

While the synthetic chemistry is similar, the physical properties and reactivity of the resulting precursors differ, primarily due to the steric bulk of the alkyl groups (ethyl vs. methyl) on the nitrogen atoms. TDMAT is generally more volatile than TDEAT but also tends to be less thermally stable. researchgate.net The increased stability of the ethyl ligand in TDEAT results in a higher decomposition temperature compared to the methyl ligand in TDMAT. researchgate.net This difference is critical for applications like Atomic Layer Deposition (ALD), where precursor stability dictates the available temperature window for the process. researchgate.net

PropertyThis compound (TDEAT)Tetrakis(dimethylamino)titanium (TDMAT)
FormulaC₁₆H₄₀N₄Ti americanelements.comC₈H₂₄N₄Ti wikipedia.org
Molecular Weight336.4 g/mol americanelements.com224.19 g/mol wikipedia.org
AppearanceYellow to orange liquid americanelements.comYellow liquid wikipedia.org
Boiling Point112 °C @ 0.1 mmHg chemicalbook.comsigmaaldrich.com50 °C @ 0.05 mmHg wikipedia.org
Density0.931 g/mL at 25 °C americanelements.comsigmaaldrich.com0.947 g/cm³ wikipedia.org
Synthesis PrecursorsTiCl₄, LiNEt₂ (from HNEt₂ and n-BuLi) wikipedia.orggoogle.comTiCl₄, LiNMe₂ (from HNMe₂ and n-BuLi) wikipedia.orggoogle.com
Relative Thermal StabilityHigher; surface decomposition at ~250°C researchgate.netLower; surface decomposition at ~175°C researchgate.net

Novel Precursor Architectures and Derivatives

The demands of modern microelectronics and materials science necessitate the development of precursors with tailored properties, such as enhanced thermal stability, volatility, and reactivity. Starting from homoleptic amides like TDEAT, novel precursor architectures have been explored, primarily through ligand modification.

Exploration of Amido Guanidinate Titanium Sources

A significant area of development involves the creation of heteroleptic amido-guanidinate titanium precursors. These compounds replace one or more of the simple amido ligands with a chelating guanidinate ligand. wiley.comresearchgate.net The synthesis of these derivatives can be achieved by reacting a titanium amido complex, such as Ti(NR₂)₄, with a disubstituted carbodiimide (B86325). google.com This results in the insertion of the carbodiimide into a Ti-N bond, forming a guanidinate ligand that coordinates to the titanium center. google.com

For example, a tris(amido)mono(guanidinato)titanium complex can be formed from a tetrakis(amido)titanium precursor. figshare.com Research has shown that these heteroleptic guanidinate precursors can exhibit improved thermal stability compared to their homoleptic amide counterparts. wiley.comresearchgate.net For instance, tris-(dimethylamido)-mono-(N,N′-diisopropyl-dimethyl-amido-guanidinato)-titanium demonstrated a higher temperature stability than TDMAT in ALD processes. figshare.com The guanidinate ligand's chelation and electronic properties are believed to contribute to this enhanced stability. mdpi.com

Considerations for Ligand Design in Precursor Development

The design of ligands is a critical strategy for tuning the properties of titanium precursors for specific applications like CVD and ALD. atomiclayerdeposition.com The primary goals of ligand design are to optimize volatility, thermal stability, and reactivity. diva-portal.orglongdom.org

Key considerations include:

Steric Bulk: Increasing the steric bulk of the ligands can help saturate the metal's coordination sphere, leading to monomeric complexes with higher volatility. atomiclayerdeposition.com However, excessively bulky ligands can reduce volatility and reactivity.

Thermal Stability: The strength of the metal-ligand bond is a major determinant of a precursor's thermal stability. core.ac.ukdiva-portal.org Introducing more thermally stable ligands, such as certain fluorinated or chelating ligands, can increase the decomposition temperature, widening the processing window for deposition techniques. diva-portal.org For example, linking a cyclopentadienyl (B1206354) (Cp) ligand to an amine ligand within the same molecule was shown to enhance the maximum ALD process temperature compared to TDMAT. rsc.org

Reactivity: Ligands influence the reactivity of the precursor with co-reactants (e.g., water, ozone). The electronic properties of the ligand—whether it is electron-donating or electron-withdrawing—can modulate the reactivity of the remaining metal-ligand bonds. acs.orgacs.org

Leaving Group Ability: In deposition processes, the ligands must be able to detach from the surface cleanly upon reaction, without leaving behind contaminating residues like carbon. figshare.com

The development of heteroleptic precursors, which contain a mix of different ligands, allows for a fine-tuning of these properties that is often not possible with simple homoleptic compounds. core.ac.ukwiley.com

Stability and Handling in Research Environments

This compound is a reactive chemical that requires specific handling procedures to maintain its integrity and ensure safety. Its instability arises primarily from its high sensitivity to moisture and air. wikipedia.orgthermofisher.com

Key Properties and Handling Requirements:

Moisture Sensitivity: TDEAT reacts readily with water, including atmospheric moisture. gelest.com This hydrolysis reaction breaks the titanium-nitrogen bonds, liberating diethylamine and ultimately forming titanium dioxide (TiO₂). wikipedia.orgresearchgate.net This reactivity necessitates that all handling and storage be conducted under strictly anhydrous conditions. thermofisher.comgelest.com

Air Sensitivity: The compound is also sensitive to oxygen. Exposure to air can lead to decomposition and the formation of titanium oxo species. Therefore, it must be handled using air-free techniques, such as in a glovebox or on a Schlenk line, under an inert atmosphere like dry nitrogen or argon. chemicalbook.comvanderbilt.edu

Thermal Stability: While more stable than its dimethylamino analogue, TDEAT will decompose at elevated temperatures. researchgate.net It should be stored in a cool environment, with recommended storage temperatures between +2°C and +8°C. chemicalbook.com

Flammability: TDEAT is a flammable liquid and its vapors can form explosive mixtures with air. sigmaaldrich.comthermofisher.comchemicalbook.com It should be kept away from heat, sparks, and open flames. gelest.com

Purification is typically performed by distillation under high vacuum, which allows for a lower boiling temperature, minimizing thermal decomposition. chemicalbook.com Due to its reactivity, TDEAT is stored in sealed containers under an inert gas to prevent degradation. gelest.com

Properties and Stability of this compound
CAS Number4419-47-0 sigmaaldrich.com
Physical StateLiquid sigmaaldrich.com
ColorYellow to Orange americanelements.com
Refractive Index (n20/D)1.536 chemicalbook.comsigmaaldrich.com
ReactivityReacts with water, moisture, and air. chemicalbook.comgelest.com Flammable. sigmaaldrich.com
Storage ConditionsStore under inert gas (e.g., Nitrogen) in a tightly sealed container. gelest.comvanderbilt.edu Recommended temperature: +2°C to +8°C. chemicalbook.com
HandlingRequires air-free techniques (glovebox or Schlenk line). thermofisher.comchemicalbook.com

Fundamental Chemical Reactivity and Decomposition Pathways

Gas-Phase Reactivity and Thermal Decomposition Kinetics

The behavior of TDEAT in the gas phase is critical for CVD processes, where the precursor decomposes or reacts with other gases before reaching the substrate surface.

Gas-phase reactions involving TDEAT, particularly with co-reactants like ammonia (B1221849) (NH₃), are fundamental to TiN film deposition. The reaction between TDEAT and ammonia is a transamination process. While specific thermodynamic data for TDEAT is not extensively published, comparisons with its more studied counterpart, tetrakis(dimethylamino)titanium (B1230069) (TDMAT), provide significant insights. The activation energy for the TDMAT reaction with ammonia is approximately 8.1 kcal/mol. acs.org Based on comparative reaction rates, the estimated activation energy for the TDEAT and ammonia reaction is higher, at about 11.7 kcal/mol. google.com This suggests a higher energy barrier for the TDEAT reaction, making it slower than the TDMAT reaction under identical conditions. google.com The slower kinetics are often desirable in CVD processes to improve the conformality of the deposited films. google.com

The reaction kinetics for TDEAT with ammonia can be monitored by observing the decay of TDEAT-specific infrared bands, which follows a pseudo-first-order pattern. google.com The bimolecular rate constant for this reaction highlights the difference in reactivity between the ethyl and methyl-substituted precursors. google.com

Comparative Kinetic Data for Titanium Amido Precursors with Ammonia
PrecursorCo-reactantReaction TypeRate Constant k (at 85°C)Estimated Activation Energy (Ea)Reference
TDEATNH₃Transamination0.24 torr⁻¹-sec⁻¹11.7 kcal/mol google.com
TDMATNH₃Transamination37.0 torr⁻¹-sec⁻¹8.1 kcal/mol acs.orggoogle.com

The primary mechanism for the gas-phase reaction between TDEAT and ammonia is a reversible transamination reaction. acs.orggoogle.com In this process, a diethylamino ligand (–N(C₂H₅)₂) is displaced from the titanium center and is protonated by ammonia to form the gaseous by-product diethylamine (B46881) (HNEt₂). google.com The ammonia fragment (–NH₂) then coordinates to the titanium center. acs.org

The proposed mechanism, analogous to the well-studied TDMAT system, involves two key steps:

Reversible Transamination : Ti(NEt₂)₄ + NH₃ ⇌ (Et₂N)₃Ti–NH₂ + HNEt₂. acs.org

Elimination : The intermediate species can then undergo further reaction, such as eliminating another molecule of diethylamine to form a species with a Ti=N imido bond: (Et₂N)₃Ti–NH₂ → (Et₂N)₂Ti=NH + HNEt₂. acs.org

Surface Chemistry and Adsorption Dynamics

The interaction of TDEAT with a substrate surface is the defining step for film growth in both CVD and ALD. This chemistry is highly dependent on the nature and preparation of the surface.

TDEAT is known to chemisorb on various surfaces, a process that initiates thin film deposition.

Si(100) : On silicon surfaces, the adsorption of titanium amido precursors is dissociative. nih.gov Studies on related molecules show that the process can be initiated by the interaction between the precursor and surface dangling bonds or surface hydrides. researchgate.net The thermal decomposition of the adsorbed diethylamine ligand by-product on Si(100) involves pathways like β-hydride and γ-hydride elimination to produce species such as imines and ethylene (B1197577). nycu.edu.tw

TiO₂ and Al₂O₃ : Oxide surfaces like titania (TiO₂) and alumina (B75360) (Al₂O₃) are typically terminated with hydroxyl (–OH) groups under processing conditions. researchgate.netnih.gov These surface hydroxyls serve as primary reaction sites for TDEAT. The chemisorption proceeds via ligand exchange reactions where the TDEAT molecule reacts with the surface –OH groups. researchgate.netresearchgate.net Density functional theory (DFT) calculations on the similar TDMAT/TiO₂ system show that these ligand exchange reactions are exothermic and have low activation energies, facilitating deposition at low temperatures. researchgate.net

The initial interaction of a TDEAT molecule with a surface can be described as the formation of a dative bond, where the lone pair of electrons on a nitrogen atom of one of the diethylamino ligands coordinates to a Lewis acidic site on the surface (e.g., an undercoordinated Si, Ti, or Al atom). nycu.edu.tw

Following this initial physisorption or weak chemisorption, a more stable chemical bond is formed. This can be viewed as a nucleophilic attack from a surface site onto the electrophilic titanium metal center. researchgate.net For instance:

On a hydroxylated oxide surface, the oxygen of a surface –OH group acts as the nucleophile, attacking the Ti atom. mdpi.com

On an amine-terminated silicon surface (formed by pre-dosing with ammonia), the nitrogen of a surface –NHx group can act as the nucleophile. researchgate.net

This nucleophilic substitution leads to the cleavage of a Ti–N bond of the precursor and the formation of a new bond between the titanium atom and the surface (e.g., Ti–O or Ti–N), with the concurrent release of a diethylamine molecule. researchgate.net

Ligand exchange is the fundamental reaction mechanism for the surface-limited growth in ALD and a key process in CVD surface chemistry. dtic.millibretexts.org At the solid-gas interface, TDEAT undergoes ligand exchange with both surface functional groups and gaseous co-reactants.

Reaction with Surface Hydroxyls : On TiO₂ and Al₂O₃, the primary ligand exchange reaction is with surface –OH groups:

Surface–OH + Ti(NEt₂)₄(g) → Surface–O–Ti(NEt₂)₃ + HNEt₂(g) This reaction anchors the titanium precursor to the surface and releases one equivalent of diethylamine. researchgate.net Subsequent precursor molecules can react with remaining –OH groups until the surface is saturated.

Transamination with Ammonia : When ammonia is used as a co-reactant, surface-bound Ti(NEt₂)x species can undergo further ligand exchange (transamination) with NH₃ molecules from the gas phase. researchgate.net This reaction replaces the remaining diethylamino ligands with amino (–NH₂) groups, which is crucial for forming pure TiN films and reducing carbon contamination. google.com The surface reactivity of intermediates produced from TDEAT and ammonia is noted to be lower than those from TDMAT, which contributes to better film conformality. harvard.edu

Summary of TDEAT Surface Interactions
SurfaceKey Surface SiteInitial InteractionPrimary Reaction MechanismBy-productReference
Si(100)Dangling Bonds, Surface Hydrides (Si-H)Dative Bonding / Dissociative AdsorptionTransamination (with surface NHx)Diethylamine researchgate.netnycu.edu.tw
TiO₂Hydroxyl groups (-OH)Dative Bonding / Nucleophilic AttackLigand ExchangeDiethylamine nih.govresearchgate.net
Al₂O₃Hydroxyl groups (-OH)Dative Bonding / Nucleophilic AttackLigand ExchangeDiethylamine researchgate.net

Influence of Surface Hydroxylation and Terminal Functional Groups (–OH, –NH2, –CH3)

The surface chemistry of Tetrakis(diethylamino)titanium (TDEAT) is fundamentally dictated by the nature of the functional groups present on the substrate surface. The reactivity and subsequent decomposition pathways are highly dependent on the presence of protic functional groups, such as hydroxyl (–OH) and amine (–NH2) groups, versus non-reactive groups like methyl (–CH3). These interactions are critical in surface-deposition techniques like Atomic Layer Deposition (ALD), where TDEAT and its close analog, Tetrakis(dimethylamino)titanium (TDMAT), are used as precursors for titanium-based thin films.

Reactivity with Hydroxyl (–OH) Terminated Surfaces

Hydroxyl groups on a surface act as primary anchoring sites for the chemisorption of TDEAT. researchgate.netnih.gov The reaction proceeds via a ligand-exchange mechanism, where the TDEAT molecule reacts with surface –OH groups. This process involves the proton from the hydroxyl group transferring to a diethylamino (–N(C₂H₅)₂) ligand, which is subsequently eliminated as volatile diethylamine (HN(C₂H₅)₂). This results in the formation of a stable covalent bond between the titanium atom and the surface oxygen.

Theoretical studies using density functional theory (DFT) on the analogous TDMAT precursor show that these ligand exchange reactions are exothermic and have low activation energies, which facilitates the process at relatively low temperatures. rsc.orgnih.gov For instance, DFT calculations for the reaction of TDMAT with a hydroxylated TiO₂ surface revealed that the serial release of dimethylamino ligands has activation energies in the range of 0.16–0.46 eV. nih.govresearchgate.net This suggests a facile, multi-step reaction where more than one ligand can be exchanged. DFT calculations predict that up to three of the four amino ligands can be released, resulting in a surface-bound –TiNR₂ species (where R is a methyl or ethyl group). rsc.orgnih.gov The extent of the reaction and the growth rate of the resulting film are directly influenced by the density of surface hydroxyls, which can vary with temperature. acs.org

Reactivity with Amine (–NH₂) Terminated Surfaces

Similar to hydroxyl groups, surface amine (–NH₂) groups provide a reactive pathway for TDEAT through a process known as transamination. cdnsciencepub.comresearchgate.net This reaction involves the exchange of a diethylamino ligand from the TDEAT molecule with a surface amine group, again releasing diethylamine as a byproduct. cdnsciencepub.comresearchgate.net Experimental and computational studies on TDMAT reacting with NHₓ-terminated surfaces confirm that this transamination process is thermodynamically favorable. researchgate.net

Research on self-assembled monolayers (SAMs) has shown that the reaction of TDMAT on –NH₂ terminated surfaces is highly selective and efficient. acs.org The reactivity is almost exclusively confined to the terminal amine groups. acs.org Stoichiometric analyses from these studies indicate that approximately one TDMAT molecule adsorbs for every two amine-terminated molecules on the surface. acs.org

Reactivity with Methyl (–CH₃) Terminated Surfaces

In stark contrast to –OH and –NH₂ groups, methyl (–CH₃) terminated surfaces are largely unreactive towards TDEAT. acs.orgresearchgate.net The –CH₃ group lacks the acidic proton necessary to facilitate the ligand-exchange or transamination reactions that drive the chemisorption on hydroxylated or aminated surfaces. This chemical inertness makes methyl-terminated SAMs effective at blocking the deposition of thin films from TDEAT and similar precursors. acs.org

X-ray photoelectron spectroscopy (XPS) studies have shown that any minimal reactivity observed on –CH₃ terminated SAMs is often not due to a direct reaction with the methyl groups themselves. acs.org Instead, it is typically attributed to the precursor molecules finding and reacting at defect sites in the monolayer or at the underlying SAM/substrate interface. acs.org This differential reactivity is a key principle used in area-selective ALD, where film growth is intentionally directed to reactive, patterned areas while being blocked on inert, methyl-terminated regions. acs.org

Table 1: Summary of TDEAT/TDMAT Reactivity with Surface Functional Groups

Terminal GroupReaction TypeByproductRelative ReactivityGoverning Mechanism
Hydroxyl (–OH)Ligand ExchangeDiethylamine (HNEt₂)HighReaction with acidic protons of surface hydroxyls forms a Ti-O bond. researchgate.netrsc.org
Amine (–NH₂)TransaminationDiethylamine (HNEt₂)HighLigand exchange with surface amine groups forms a Ti-N bond. researchgate.netacs.org
Methyl (–CH₃)Physisorption (negligible chemisorption)NoneVery Low / InertLacks acidic protons, preventing ligand exchange. Reactivity is limited to defect sites. acs.orgresearchgate.net

Table 2: DFT Calculated Activation Energies for TDMAT Ligand Exchange on a Hydroxylated TiO₂ Surface

This table presents theoretical data for Tetrakis(dimethylamino)titanium (TDMAT), a close structural and chemical analog of TDEAT, which is widely used in computational studies to model these surface reactions.

Reaction StepDescriptionCalculated Activation Energy (eV)Reaction Enthalpy
1st Ligand ExchangeRelease of the first –NMe₂ ligand0.16Exothermic
2nd Ligand ExchangeRelease of the second –NMe₂ ligand0.46Exothermic
3rd Ligand ExchangeRelease of the third –NMe₂ ligand0.31Exothermic

Data sourced from theoretical DFT calculations on TDMAT chemisorption. nih.govresearchgate.net

Applications in Thin Film Deposition Technologies

Chemical Vapor Deposition (CVD) of Titanium-Containing Films

CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. TDEAT is a favored precursor for its ability to deposit films at relatively low temperatures (less than 400°C) without incorporating chlorine, a common contaminant in processes using titanium tetrachloride (TiCl4). nih.gov Its application is critical in the formation of both conductive and dielectric layers, such as titanium nitride and titanium dioxide.

Titanium Nitride (TiN) films are essential in integrated circuits, where they serve as diffusion barriers to prevent intermixing of different material layers, and as adhesion layers for subsequent metal depositions. nih.govacs.org TDEAT is frequently used with a co-reactant to produce TiN films with specific, desirable properties. kochi-tech.ac.jp

To produce low-carbon, low-resistivity TiN films, TDEAT is almost always used in conjunction with ammonia (B1221849) (NH3). aip.org The primary reaction between TDEAT and ammonia is a gas-phase transamination reaction. aip.org In this process, the diethylamino ligands (-N(C2H5)2) on the TDEAT molecule are replaced by amino groups (-NH2) from the ammonia. This chemical exchange is crucial because it effectively removes the carbon-containing ligands from the precursor before they can be incorporated into the growing film. aip.org The reaction effectively reduces carbon contamination in the resulting TiN film. aip.org

While films can be deposited from TDEAT alone, they are typically substoichiometric and contain high levels of impurities. epfl.chenigmatic-consulting.com The addition of ammonia significantly increases the nitrogen-to-titanium ratio and boosts the film growth rate at temperatures below 400°C. epfl.chenigmatic-consulting.com The reaction kinetics of TDEAT with ammonia are noted to be slower than those of the related precursor Tetrakis(dimethylamino)titanium (B1230069) (TDMAT), which influences the deposition process parameters. nih.govresearchgate.net This controlled reactivity can be advantageous for achieving specific film properties. aip.org

The ratio of ammonia to TDEAT in the gas phase is a critical parameter for controlling the final properties of the TiN film. nih.gov Increasing the NH3/TDEAT flow ratio has a direct impact on the film's stoichiometry and purity. Research shows that even small amounts of ammonia drastically alter the film composition. nih.gov With no ammonia, the films are nitrogen-poor (N/Ti < 1) and have high carbon content. nih.govenigmatic-consulting.com As the NH3/TDEAT ratio is increased, the nitrogen content in the film rises, approaching the desired 1:1 stoichiometry for TiN. nih.gov

Simultaneously, the levels of carbon and oxygen impurities are significantly reduced. nih.gov The addition of ammonia is highly effective at lowering carbon contamination, which in turn decreases the film's electrical resistivity, a key requirement for its use in microelectronics. nih.gov However, there is a limit to this improvement; beyond a certain point, further increases in the ammonia concentration have a diminishing effect on impurity reduction and resistivity. nih.gov

Table 1: Effect of NH3/TDEAT Ratio on TiN Film Properties at 370°C

NH3/TDEAT RatioN/Ti RatioC/Ti RatioO/Ti RatioResistivity (µΩ-cm)
00.80.80.2> 20,000
3.51.00.20.11,500
301.10.10.1800
1131.10.10.1700
Data sourced from a study on CVD of TiN films using TDEAT, illustrating the trend of improving film quality with the addition of ammonia. The data has been synthesized from graphical and textual information in the source material. nih.gov

Conformality, or step coverage, refers to the ability of a CVD process to deposit a film of uniform thickness over a non-planar surface, such as the microscopic trenches and vias found in integrated circuits. epa.gov The TDEAT/NH3 chemistry generally produces more conformal films than physical vapor deposition (PVD) methods. nih.gov However, a fundamental trade-off exists: process conditions that improve film purity, such as higher ammonia concentrations, tend to worsen step coverage. nih.gov

As the NH3/TDEAT ratio increases, gas-phase reactions become more prevalent, leading to the formation of reactive intermediates with higher sticking coefficients. nih.gov These species tend to deposit quickly upon entering a feature, resulting in thicker films at the top opening and thinner films at the bottom, a phenomenon known as poor step coverage. nih.gov For instance, at 370°C, increasing the NH3/TDEAT ratio from 0 to 3.5 caused the bottom step coverage in a contact structure to drop from 80% to 45%. nih.gov

Despite this trade-off, films deposited from TDEAT generally exhibit better step coverage and lower carbon content than those from the related precursor TDMAT under similar conditions. nih.gov This is attributed to the greater steric hindrance of the ethyl groups in TDEAT, which likely reduces the rate of gas-phase reactions with ammonia. nih.gov To counteract the degradation in conformality, novel approaches have been developed, such as adding trimethylamine (B31210) during deposition. This technique was shown to significantly improve step coverage, increasing it from 70% to nearly 100% at 320°C, by blocking surface reaction sites and lowering the effective sticking coefficient of the precursors without degrading the film's electrical properties. epa.govmendeley.com

Titanium dioxide (TiO2) is a dielectric material with a high dielectric constant, making it a candidate for use in capacitors and as a gate oxide in transistors. uic.edutue.nl TDEAT is an effective precursor for depositing TiO2 films at low temperatures due to its high reactivity. aip.orguic.edu

The deposition of TiO2 via CVD requires an oxygen source to react with the TDEAT precursor. The choice of oxidant is crucial as it influences the deposition temperature, growth rate, film crystallinity, and purity.

Molecular Oxygen (O2): Dry oxygen is a common source for depositing TiO2 from TDEAT. aip.orguic.edu This process can achieve TiO2 deposition at temperatures as low as 100-250°C. aip.org The activation energy for the reaction between TDEAT and O2 is significantly lower than that for more traditional precursors like titanium tetraisopropoxide (TTIP), making TDEAT more effective for low-temperature deposition. aip.org The addition of NH3 as a catalyst in the TDEAT/O2 system can further enhance the deposition rate at these low temperatures, though it can lead to some nitrogen incorporation in the film. aip.org

Water (H2O): Water vapor is another effective oxygen source for depositing TiO2 films from TDEAT, typically through hydrolysis reactions. aip.org It is widely used in Atomic Layer Deposition (ALD), a process closely related to CVD, to grow high-purity TiO2 films. researchgate.netd-nb.info The use of TDEAT with water in an ALD process has been shown to produce a growth rate of 0.04 nm/cycle. d-nb.info

Ozone (O3): Ozone is a more powerful oxidizing agent than O2 and can facilitate deposition at lower temperatures. While direct studies on TDEAT with ozone are limited, research on the closely related TDMAT precursor shows that ozone is an effective oxidant for ALD of TiO2. nih.govepa.govmdpi.com Using TDMAT and ozone, amorphous TiO2 films can be deposited at temperatures as low as 165°C, which crystallize into the anatase phase upon annealing or when deposited at higher temperatures (e.g., 250°C). nih.govmdpi.com This suggests ozone would be a viable, highly reactive oxygen source for TDEAT as well.

Oxygen Plasma (O2 Plasma): Plasma-enhanced CVD (PECVD) utilizes an O2 plasma to generate highly reactive oxygen radicals. This method can significantly increase deposition rates at low temperatures compared to thermal processes. researchgate.net While many studies on TiO2 PECVD use other precursors like TTIP, the high reactivity of plasma-generated species makes it a potent method for precursor decomposition. nih.gov For other precursors, O2 plasma has been shown to be more effective than N2O plasma for producing active oxygen atoms and increasing the deposition rate. researchgate.net

Table 2: Comparison of Oxygen Sources for Titanium Oxide Deposition

Oxygen SourcePrecursorDeposition MethodTypical Temperature Range (°C)Key Findings & Characteristics
Oxygen (O2) TDEAT LPCVD100 - 300Effective for low-temperature deposition; lower activation energy compared to TTIP systems. aip.orguic.edu
Water (H2O) TDEAT ALD~100Common for ALD processes; results in controlled, layer-by-layer growth. researchgate.netd-nb.info
Ozone (O3) TDMATALD100 - 250Highly reactive; enables low-temperature deposition of amorphous or anatase TiO2. nih.govmdpi.com
O2 Plasma TTIPPE-ALD80 - 120Higher growth rates than thermal processes (H2O, O3); improves moisture barrier properties. researchgate.netresearchgate.net
This table synthesizes findings from various studies. Data for O2 and H2O are specific to TDEAT, while data for Ozone and O2 Plasma are based on related precursors (TDMAT, TTIP) to provide context on the oxidant's general behavior.

Multicomponent Film Deposition

The integration of silicon into titanium nitride films to form ternary Ti-Si-N compounds significantly enhances their performance as diffusion barriers in advanced metallization schemes, particularly for copper interconnects. lsu.eduenigmatic-consulting.com Tetrakis(diethylamino)titanium (TDEAT) is a key precursor in the chemical vapor deposition (CVD) of these crucial films.

By reacting TDEAT with silane (B1218182) (SiH₄) and ammonia (NH₃) at temperatures between 300 and 450°C, it is possible to grow Ti-Si-N films with silicon content ranging from 0 to 20 atomic percent. lsu.edu These films typically exhibit low impurity levels, with hydrogen content between 5 and 15 at.% and carbon content between 0.5 and 1.5 at.%. capes.gov.br A significant advantage of the TDEAT-based process is the ability to produce conformal films with low impurity content, making them promising for advanced diffusion barrier applications. osti.gov

The composition of these films generally lies near the TiN-Si₃N₄ tie line on a Ti-Si-N ternary phase diagram, and they are often nitrogen-rich. osti.gov The resistivity of the Ti-Si-N films is a strong function of the silicon content, increasing as more silicon is incorporated. lsu.educapes.gov.br However, for films with less than 5 atomic percent silicon, the resistivity can remain below 1000 μΩ-cm. lsu.edu

Preliminary studies have shown that CVD Ti-Si-N films, particularly those deposited using TDEAT at 400°C, exhibit a mean time to failure that is almost 100 times greater than that of sputtered TiN barriers, indicating their superior performance. osti.gov Even at a lower deposition temperature of 350°C, TDEAT-based films show significantly improved barrier properties over standard sputtered TiN. osti.gov

Table 2: Composition and Deposition Temperature of TDEAT-based Ti-Si-N Films

Deposition Temperature (°C) Ti (at.%) Si (at.%) N (at.%) C (at.%) H (at.%) Reference
350 31 9 47 1 12 osti.gov
400 23 14 45 3 12 osti.gov

A combination of this compound (TDEAT), trimethyl aluminum (TMA), and oxygen in a cyclic chemical vapor deposition (CVD) process has been shown to be a promising method for creating laminated titanium aluminum oxide (TiO₂/Al₂O₃) films. uic.eduuic.edu These films are of interest as potential alternative gate dielectrics in transistors. The deposition is typically carried out in a cold-wall CVD chamber at a temperature of 300°C and a pressure of 0.7 Torr. uic.edu

This cyclic approach allows for the creation of amorphous TiO₂/Al₂O₃ films with low impurity levels and high thermal stability. uic.edu The addition of even a small percentage of Al₂O₃ can improve the properties of the TiO₂. uic.edu For instance, upon annealing in an argon atmosphere at 700°C for 5 minutes, these laminated films maintain their amorphous structure, whereas pure TiO₂ films would crystallize under the same conditions. uic.edu

The surfaces of the as-deposited TiO₂/Al₂O₃ films are also smoother than those of pure TiO₂ films deposited under the same conditions. uic.edu While annealing can increase the roughness of the laminated films, they remain significantly smoother than as-deposited TiO₂. uic.edu Furthermore, analyses have shown no detectable formation of interfacial silicon oxide and negligible carbon impurity in the as-deposited TiO₂/Al₂O₃ films. uic.edu

The ratio of titanium to aluminum in the final film can be controlled by varying the thickness of the TiO₂ layer while keeping the Al₂O₃ layer thickness constant. This is achieved by adjusting the TDEAT bubbler pressure, which alters its feed flow rate, while all other deposition parameters are held constant. uic.edu

Atomic Layer Deposition (ALD) of Oxide Films

Self-Limiting Growth Mechanism and Atomic Layer Deposition Window

In the realm of atomic layer deposition (ALD), achieving a self-limiting growth mechanism is paramount for precise thickness control at the atomic level. This is characterized by an "ALD window," a range of deposition temperatures where the growth per cycle (GPC) remains constant.

For the deposition of titanium dioxide (TiO₂) using a related precursor, tetrakis-dimethylamino titanium (TDMAT) and ozone (O₃), a wide ALD growth window has been observed between 100°C and 250°C. nih.govd-nb.info Within this window, a stable and self-limiting growth rate of 0.46 Å/cycle is achieved. nih.govd-nb.info Below this window, at temperatures from 75°C to 100°C, the growth rate decreases as the temperature increases. nih.gov Above 250°C, the growth rate increases sharply, indicating a transition to a chemical vapor deposition (CVD) mode, which is driven by the thermal decomposition of the precursor. nih.gov

Similarly, in plasma-enhanced ALD (PEALD) of TiO₂ from TDMAT and an oxygen plasma, a clear ALD window is observed between 150°C and 250°C, where the growth rate is flat. aip.org The self-limiting nature of this process is further confirmed by the fact that varying the precursor pulse duration from 0.1 to 0.5 seconds results in nearly identical film thicknesses. aip.org

The choice of co-reactant also significantly influences the ALD window. When using water (H₂O) as the co-reactant with TDMAT, the ALD window can be narrower, for example, between 120°C and 150°C. nih.gov In some H₂O-based processes, a distinct saturated growth window is not observed, and the growth rate continuously decreases with increasing temperature, a phenomenon that can be influenced by the efficiency of purging residual water vapor. nih.gov

Table 3: ALD Window for TiO₂ Deposition using Amido-Titanium Precursors

Precursor Co-reactant Deposition Method ALD Window (°C) Growth Rate per Cycle (Å/cycle) Reference
TDMAT Ozone (O₃) Thermal ALD 100 - 250 0.46 nih.govd-nb.info
TDMAT Oxygen (O₂) Plasma PEALD 150 - 250 ~0.05 nm/cycle aip.org
TDMAT Water (H₂O) Thermal ALD 120 - 150 Not specified nih.gov

Growth Rate Dependence on Temperature and Reactant Pulse Parameters

The growth rate per cycle (GPC) in atomic layer deposition (ALD) is a critical parameter that is influenced by both the deposition temperature and the duration of the reactant pulses.

Temperature Dependence:

The relationship between GPC and temperature is not always linear and depends on the specific precursor and co-reactant chemistry. For the deposition of titanium dioxide (TiO₂) using tetrakis-dimethylamino titanium (TDMAT) and ozone (O₃), the GPC initially decreases from 0.52 to 0.45 Å/cycle as the temperature rises from 75°C to 100°C. nih.gov It then enters a stable ALD window between 100°C and 250°C with a constant GPC of 0.46 Å/cycle. nih.govd-nb.info Beyond 250°C, the GPC increases dramatically due to the onset of thermal decomposition of the TDMAT precursor, leading to a CVD-like growth mode. nih.gov

In contrast, when using TDMAT with water (H₂O) as the co-reactant, the GPC often exhibits a decreasing trend with increasing temperature. nih.govresearchgate.net This is attributed to the dehydroxylation of the surface at higher temperatures, which reduces the number of reactive -OH sites available for the precursor to adsorb onto. kirj.ee In some cases with H₂O, a very narrow ALD window has been reported, for instance, between 40°C and 55°C. researchgate.net

Reactant Pulse Parameter Dependence:

For a true ALD process, the GPC should saturate as the precursor and co-reactant pulse times are increased, indicating that the surface reactions have gone to completion. This saturation behavior is a hallmark of the self-limiting nature of ALD. frontiersin.org For the ALD of TiO₂ using TDMAT, studies have demonstrated this saturation. For example, the film thickness remains constant for TDMAT pulse times greater than 1 second, confirming self-limiting growth. researchgate.net

Insufficient purge times between reactant pulses can lead to the incomplete removal of by-products and unreacted precursors. This can interfere with the subsequent reaction cycle and lead to a non-ideal, CVD-like growth component, affecting the film properties and the GPC. frontiersin.org Therefore, optimizing both the pulse and purge durations is crucial for achieving high-quality films with precise thickness control.

Achieving Ultra-thin, Conformal, and Pinhole-free Films

The fabrication of high-quality thin films is paramount in many advanced applications, such as microelectronics and corrosion prevention. atomiclayerdeposition.com Atomic Layer Deposition (ALD) is a superior technique for this purpose due to its ability to control film thickness with precision, ensure large-area uniformity, and achieve highly conformal coatings on complex nanostructures at low temperatures. nih.gov this compound (TDEAT), and its close analogue Tetrakis(dimethylamino)titanium (TDMAT), are effective precursors for depositing titanium-based films like titanium nitride (TiN) and titanium dioxide (TiO₂) via ALD. wikipedia.orgchemicalbook.comereztech.com

The self-limiting nature of ALD reactions is key to achieving ultra-thin films with angstrom-level thickness control. atomiclayerdeposition.comwikipedia.org This process allows for the deposition of films that are exceptionally conformal, meaning they uniformly coat surfaces with high aspect ratios, such as deep trenches and complex 3D structures. nih.govatomiclayerdeposition.com Research has demonstrated the successful conformal growth of TiO₂ films on 3D pinhole structures with an aspect ratio of approximately 1:30 using the related precursor TDMAT. acs.org

For TDEAT specifically, its utility in creating conformal films is well-documented in the context of TiN deposition, which is critical for use as a copper diffusion barrier in semiconductor manufacturing. ereztech.comgoogle.com Studies have shown that TiN films deposited with TDEAT can achieve excellent conformality. For instance, one process yielded bottom-coverage of 30% at 350°C in high-aspect-ratio contacts. cambridge.org Further research highlights the deposition of conformal TiN thin films of approximately 6 nm thickness inside horizontal vias using TDEAT. ucsd.eduucsd.edu This ability to uniformly coat intricate topographies is essential for preventing defects like pinholes, ensuring the integrity and performance of the final device. atomiclayerdeposition.com

Comparative Analysis with Other Titanium Precursors in ALD

The selection of a titanium precursor is a critical factor that influences the properties of the deposited film. TDEAT is often compared with other common titanium precursors, including Tetrakis(dimethylamino)titanium (TDMAT), titanium tetrachloride (TiCl₄), and titanium tetraisopropoxide (TTIP). aip.orgaip.orgresearchgate.net The choice depends on the desired film (e.g., TiO₂ or TiN), deposition temperature, and required film characteristics like purity, density, and electrical resistivity.

In the ALD of TiN, metal-organic precursors like TDEAT and TDMAT are often preferred over the halogenated precursor TiCl₄ to avoid chlorine contamination in the resulting film. atomiclayerdeposition.com However, a significant challenge with metal-organic precursors is the potential for carbon incorporation, which can affect film properties. researchgate.net

A comparative study on TiN deposition using TDEAT and TDMAT with ammonia (NH₃) as the reactant gas revealed distinct differences. researchgate.net The ALD process window for TDEAT was found at a higher temperature range (275–300°C) compared to TDMAT (175–210°C). researchgate.net While TDMAT yielded a higher growth rate (approx. 5 Å/cycle), TDEAT produced films with lower resistivity and higher density (4.38 g/cm³ vs. 3.55 g/cm³ for TDMAT). researchgate.net

Further research using anhydrous hydrazine (B178648) (N₂H₄) as a more reactive nitrogen source allowed for a systematic comparison of TiCl₄, TDMAT, TDEAT, and Tetrakis(ethylmethylamino)titanium (TEMATi). ucsd.eduacs.org The results showed a clear correlation between the precursor's thermal stability, the achievable deposition temperature, and the final film resistivity. ucsd.eduacs.org As shown in the table below, TEMATi, having the highest thermal stability, allowed for the highest deposition temperature and resulted in the lowest resistivity among the halogen-free precursors. ucsd.eduacs.org TDEAT demonstrated lower resistivity than TDMAT, which is attributed to its higher thermal stability allowing for a higher process temperature (400°C for TDEAT vs. 350°C for TDMAT). ucsd.eduacs.org

Table 1: Comparative data for various titanium precursors in thermal ALD of TiN using N₂H₄ as the coreactant. ucsd.eduacs.org
PrecursorOptimal Deposition Temperature (°C)Lowest Achieved Resistivity (μΩ·cm) for ~15 nm film
TiCl₄50080
TEMATi425220
TDEAT400300
TDMAT350400

For TiO₂ deposition, comparisons have focused on TiCl₄, TDMAT, and TTIP. aip.org Low-temperature processes using TiCl₄ were found to be advantageous for silicon surface passivation. aip.orgaip.org TDMAT, while effective, did not provide a similar level of passivation in the specific study. aip.org The higher reactivity of the Ti-N bond in precursors like TDMAT and TDEAT compared to the Ti-Cl bond can be advantageous, but their thermal stability limits the maximum process temperature. atomiclayerdeposition.combeilstein-journals.org

Molecular Layer Deposition (MLD) of Hybrid Organic-Inorganic Materials

Molecular Layer Deposition (MLD) is an extension of ALD that enables the synthesis of hybrid organic-inorganic materials by incorporating bifunctional organic molecules as one of the precursors. wikipedia.orgbeilstein-journals.org This technique allows for the creation of novel materials, often called "metalcones," with tunable properties derived from both their organic and inorganic components. beilstein-journals.orgfrontiersin.org

Synthesis of "Titanicone" Hybrid Thin Films

"Titanicones" are titanium-based hybrid organic-inorganic films synthesized via MLD. beilstein-journals.orgrsc.org The process involves the sequential, self-limiting reactions of a titanium precursor and an organic precursor, typically a diol or triol. beilstein-journals.orgrsc.org Research in this area has prominently featured TDMAT, the dimethylamino analogue of TDEAT, as the titanium source. beilstein-journals.orgrsc.orgresearchgate.net

The synthesis of titanicone films using TDMAT and organic precursors like ethylene (B1197577) glycol (EG) or glycerol (B35011) (GL) has been successfully demonstrated. rsc.orgresearchgate.net The resulting films are true hybrids, with infrared (FTIR) and X-ray photoelectron spectroscopy (XPS) confirming a carbon atomic concentration of about 20%. rsc.org The density of a titanicone film grown from TDMAT and glycerol was estimated to be 2.2 g/cm³. rsc.org These titanicone materials are being explored for applications such as electrodes in lithium-ion batteries. frontiersin.orgrsc.org The principles and reaction mechanisms established with TDMAT are directly applicable to TDEAT, given the similar reactivity of the Ti-N bond. beilstein-journals.org

Integration with Organic Precursors (e.g., Ethylene Glycol)

The choice of the organic precursor is crucial in MLD and significantly affects the growth and properties of the resulting titanicone film. beilstein-journals.orgresearchgate.net Ethylene glycol (EG), a bifunctional diol, and glycerol (GL), a trifunctional triol, are common organic precursors investigated for titanicone synthesis. rsc.orgresearchgate.net

Studies combining the TDMAT precursor with ethylene glycol revealed that film growth initiates but stops after only 5 to 10 MLD cycles. rsc.orgresearchgate.net This growth termination is hypothesized to be due to a "double reaction," where both hydroxyl groups of a single ethylene glycol molecule react with the surface, preventing further reaction sites for the next precursor pulse. wikipedia.orgrsc.orgresearchgate.net

In contrast, when glycerol is used as the organic precursor, a steady-state growth is achieved. rsc.orgresearchgate.net Glycerol possesses a third hydroxyl group. Even if a double reaction occurs, a reactive hydroxyl group remains available for the subsequent titanium precursor pulse, allowing the MLD process to continue. wikipedia.orgrsc.orgresearchgate.net The MLD process using TDMAT and glycerol showed self-limiting behavior in a temperature range of 80°C to 160°C, with growth rates decreasing from 0.9 to 0.2 Å per cycle as the temperature increased. rsc.org This demonstrates the successful integration of glycerol with an amido-titanium precursor to form stable, growing hybrid films.

Microstructural Evolution and Crystalline Phase Control of Deposited Materials

Amorphous-to-Crystalline Phase Transformations in TiO₂ Films

Titanium dioxide films deposited at low temperatures using TDEAT are typically amorphous. The transformation to a crystalline structure is induced by providing sufficient thermal energy, which allows the atoms to arrange into a more ordered, lower-energy crystalline lattice.

Upon thermal treatment, amorphous TiO₂ can crystallize into one of its three main polymorphs: anatase, rutile, or brookite. Anatase is generally the first crystalline phase to form from the amorphous state at lower temperatures. With increasing temperature, the metastable anatase and brookite phases transform into the thermodynamically stable rutile phase. The specific phase that forms is dependent on a variety of factors including the deposition conditions and the presence of impurities.

The deposition temperature is a critical parameter in controlling the crystallinity of the as-deposited TiO₂ films. Research on similar amino-based titanium precursors indicates that there is a specific temperature window for achieving crystalline films directly during deposition. For TDEAT, it has been noted that precursor decomposition occurs at temperatures above 225°C, which defines a narrow process window for stable deposition. Within this window, increasing the deposition temperature generally provides more thermal energy for adatoms on the substrate surface, promoting the formation of crystalline phases directly during growth.

Deposition Temperature RangeExpected TiO₂ Phase from TDEAT
Low Temperature (< 200°C)Amorphous
Intermediate TemperatureMixed Amorphous/Anatase
High Temperature (>225°C)Precursor Decomposition

Note: This table is illustrative and based on general trends observed for similar precursors. Specific transition temperatures for TDEAT require dedicated experimental investigation.

Post-deposition annealing is a common technique to crystallize amorphous TiO₂ films and to control their phase composition. The kinetics of the amorphous-to-anatase transformation, and the subsequent anatase-to-rutile transformation, are strongly dependent on the annealing temperature and duration. Higher annealing temperatures accelerate these transformations. The annealing atmosphere (e.g., air, nitrogen, vacuum) can also influence the stoichiometry and defect chemistry of the film, which in turn affects the phase transformation kinetics. For films deposited from TDEAT, residual carbon and nitrogen impurities from the precursor ligands may influence the crystallization behavior during PDA.

Nucleation and Growth Mechanisms of Crystalline Grains

The transformation from an amorphous to a crystalline solid proceeds via nucleation and growth of crystalline grains. Nucleation is the initial formation of small, stable crystalline clusters (nuclei) within the amorphous matrix. This process can be homogeneous (occurring randomly throughout the material) or heterogeneous (occurring at specific sites like interfaces or defects). Once a stable nucleus is formed, it grows by the addition of atoms from the surrounding amorphous phase. The final grain size and morphology of the crystalline film are determined by the relative rates of nucleation and growth. A high nucleation rate followed by a slower growth rate typically results in a fine-grained microstructure, whereas a low nucleation rate and a high growth rate lead to larger grains.

Control of Crystal Orientation and Nanocrystallite Size

The orientation of the crystalline grains and the size of the nanocrystallites are crucial for many applications of TiO₂ films. Crystal orientation can be influenced by the substrate material and its crystallographic orientation, as well as by the deposition parameters. For instance, certain deposition conditions can favor the growth of specific crystallographic planes parallel to the substrate surface. The nanocrystallite size can be controlled by manipulating the nucleation and growth rates. As mentioned, post-deposition annealing conditions, such as temperature and time, are key parameters for controlling the final crystallite size.

ParameterEffect on Crystal Orientation & Nanocrystallite Size
Deposition Temperature Can influence preferred crystal orientation and as-deposited crystallite size.
Substrate Type The lattice match between the substrate and TiO₂ can promote epitaxial or textured growth.
Annealing Temperature Higher temperatures generally lead to larger crystallite sizes.
Annealing Time Longer annealing times allow for further grain growth.

Note: This table provides a general overview. The specific effects for films derived from TDEAT would need to be determined experimentally.

Advanced Characterization Techniques in Research on Tetrakis Diethylamino Titanium

Spectroscopic Analysis of Precursor Electronic Structure (e.g., Photoelectron Spectroscopy)

Photoelectron spectroscopy (PES) is a powerful technique for probing the gas-phase electronic structure of precursor molecules like TDEAT. By analyzing the kinetic energy of electrons ejected by high-energy photons, PES provides direct information about molecular orbital energies.

Detailed studies on the analogous compound, Tetrakis(dimethylamino)titanium (B1230069) (TDMAT), offer significant insights applicable to TDEAT due to their similar chemical structures. The electronic structure of these metal-amino complexes is crucial for understanding their reactivity in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. lu.se

Research combining PES with density functional theory (DFT) calculations for TDMAT reveals key features of its electronic structure. The valence photoemission spectra, collected at photon energies of 50 eV and 150 eV, show excellent agreement with calculated ionization energies. researchgate.netresearchgate.net Analysis of the molecular orbitals highlights a significant π-donation interaction, where the lone pair of electrons on the nitrogen atoms of the amino ligands donate into the empty d-orbitals of the central titanium atom. lu.se This interaction influences not only the valence structure but also the core-level ionization energies. lu.seresearchgate.net The four distinct ionizations observed between 7.5 eV and 11.0 eV in the TDMAT spectrum are attributed to the four frontier molecular orbitals, which arise from interactions among the nitrogen lone pairs. researchgate.net This comprehensive characterization provides a foundational understanding of the precursor's reactivity at the gas-surface interface during film deposition. researchgate.net

Table 1: Experimental and Calculated Ionization Energies for TDMAT Data provides insight into the electronic structure analogous to TDEAT.

Ionization Feature Experimental IE (eV) Calculated IE (eV) Main Orbital Contribution
1 7.78 7.91 N(2p) lone pair, Ti(3d)
2 8.52 8.71 N(2p) lone pair, Ti(3d)
3 9.71 9.87 N(2p) lone pair, C-H

Structural and Morphological Characterization of Deposited Films

Films deposited using TDEAT as a precursor are extensively analyzed to understand their physical properties, which are highly dependent on deposition conditions.

X-ray diffraction is the primary technique used to identify the crystalline phases and assess the crystallinity of films grown from TDEAT. The results are highly dependent on the deposition temperature and any post-deposition annealing treatments.

Amorphous Structure: Films deposited at low temperatures (e.g., 100-250°C) using TDEAT in low-pressure chemical vapor deposition (LPCVD) typically exhibit an amorphous structure, as confirmed by the absence of sharp diffraction peaks in XRD analysis. aip.org Similarly, TiO₂ films grown by ALD using the related precursor TDMAT are often amorphous as-deposited. researchgate.net

Crystalline Phases: Post-deposition annealing or deposition at higher temperatures can induce crystallization. For instance, TiO₂/Al₂O₃ films deposited using TDEAT at 300°C remain amorphous up to 500°C, but annealing at 700°C and 900°C leads to the formation of the anatase and rutile phases of TiO₂, respectively. uic.edu The anatase phase is a common crystalline form observed in TiO₂ films. atomiclayerdeposition.commdpi.com In some ALD processes, adjusting the chemistry, such as introducing an in-situ air annealing step, can promote the growth of crystalline anatase TiO₂ at temperatures as low as 180°C. atomiclayerdeposition.com

Table 2: Crystalline Phase of TiO₂ Films Deposited Using Amide-Based Precursors Under Different Conditions

Precursor System Deposition/Annealing Temperature (°C) Resulting Phase
TDEAT, O₂ 100 - 250 Amorphous
TDEAT, TMA, O₂ As-deposited at 300 Amorphous
TDEAT, TMA, O₂ Annealed at 700 Anatase
TDEAT, TMA, O₂ Annealed at 900 Anatase + Rutile

Scanning Electron Microscopy provides high-resolution images of the film's surface, revealing details about its morphology, uniformity, and grain structure. Films deposited from TDEAT and related precursors are often characterized by smooth and dense surfaces. For example, TiO₂ thin films are frequently described as having uniform, homogenous, and dense morphologies with good adhesion to the substrate. researchgate.netresearchgate.net SEM analysis of TiO₂ films deposited via ALD using TDMAT shows that the microstructure and grain size are functions of film thickness and deposition temperature. atomiclayerdeposition.com Cross-sectional SEM is also employed to confirm film thickness and examine the growth structure, which can be columnar in some deposition methods. uic.eduresearchgate.net

Atomic Force Microscopy is used to quantify the surface topography and roughness of the deposited films at the nanometer scale. The root mean square (RMS) roughness is a key parameter derived from AFM measurements. For a 55 nm thick TiO₂/Al₂O₃ film deposited at 300°C using TDEAT, the as-deposited surface was found to be relatively flat, with an RMS roughness of 0.53 nm. uic.edu This smoothness is attributed to the amorphous nature of the film. uic.edu Upon annealing at higher temperatures (500-900°C), the RMS roughness increased, reaching 1.17 nm after annealing at 900°C, which is consistent with the formation of crystalline grains. uic.edu

Table 3: Surface Roughness of a TiO₂/Al₂O₃ Film (from TDEAT) vs. Annealing Temperature

Condition RMS Roughness (nm)
As-deposited (300°C) 0.53
Annealed at 500°C 0.70
Annealed at 700°C 0.72

HRTEM allows for the direct visualization of the film's nanostructure, including the atomic lattice of crystalline regions. This technique can confirm the phases identified by XRD and provide detailed information about crystallite size and orientation. In studies of TiO₂ films, HRTEM images reveal well-defined lattice fringes corresponding to specific crystal planes of the anatase or rutile phases, confirming the crystalline nature of the material after annealing. researchgate.netresearchgate.net Selected area electron diffraction (SAED) patterns obtained during HRTEM analysis further corroborate the crystal structure identified by XRD. researchgate.net For amorphous films, HRTEM shows a disordered structure lacking long-range atomic order.

Spectroscopic Ellipsometry (SE) is a non-destructive optical technique used to determine film thickness and optical constants, such as the refractive index (n) and extinction coefficient (k). It is a standard method for characterizing thin films deposited by ALD and CVD. researchgate.net For TiO₂ films, SE measurements are used to build optical models (e.g., Cauchy or Tauc-Lorentz) to fit the experimental data and extract the film's properties. oregonstate.edunih.gov The refractive index of TiO₂ is a key property for optical applications; it is known to be high, with values for the anatase phase typically around 2.49. wikipedia.org Studies have shown that the refractive index of deposited films increases with higher annealing temperatures, which is correlated with an increase in film density and crystallinity. researchgate.netresearchgate.net

Compositional and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for determining the elemental composition and chemical bonding states of thin films deposited using TDMAT. thermofisher.com It is particularly crucial for identifying and quantifying impurities like carbon (C) and nitrogen (N), which can be incorporated into the film from the precursor's diethylamino ligands.

When analyzing titanium nitride (TiN) films grown by chemical vapor deposition (CVD) with TDMAT, XPS is used to measure the atomic percentages of titanium, nitrogen, carbon, and oxygen. For instance, TiN films grown using TDMAT alone can exhibit significant carbon contamination, with C/Ti ratios as high as 1.0. aip.orgaip.org The high-resolution C 1s spectrum can be deconvoluted to identify different chemical states of carbon, such as carbidic (Ti-C), graphitic (C-C), and hydrocarbon species. Similarly, the N 1s spectrum is analyzed to confirm the formation of Ti-N bonds, which typically appear at a binding energy of around 397 eV. mdpi.comredalyc.org

The effectiveness of using co-reactants to reduce impurities is often evaluated with XPS. Studies have shown that codosing TDMAT with precursors like methylhydrazine (MH) or dimethylhydrazine (DMH) can dramatically reduce the carbon content in TiN films, lowering the C/Ti ratio to 0.2. aip.orgaip.org XPS analysis reveals that the addition of these nitrogen-containing precursors leads to a broadening of the C 1s and N 1s peaks, suggesting the formation of more C-N bonds compared to using TDMAT alone. aip.org Furthermore, a shift in the Ti 2p peak to higher binding energy upon codosing suggests an incomplete conversion of Ti(IV) to Ti(III) in the final TiN film. aip.orgaip.org

In the case of titanium oxide (TiO₂) films, XPS is used to verify the oxidation state of titanium and assess film purity. The Ti 2p spectrum for stoichiometric TiO₂ shows the Ti 2p₃/₂ peak at approximately 458.5-459.0 eV, corresponding to the Ti⁴⁺ oxidation state. The presence of lower binding energy components can indicate sub-oxidation states like Ti³⁺. nih.gov XPS depth profiling, which involves sputtering the surface with argon ions, can reveal the distribution of elements and impurities throughout the film's thickness. mdpi.com This is useful for distinguishing surface contamination from bulk impurities incorporated during deposition. mdpi.com

Table 2: Example XPS Data for TiN Films Grown with TDMAT

Precursor(s)Growth Temp. (K)C/Ti RatioN/Ti RatioKey Observation
TDMAT alone6231.00.94High carbon incorporation
TDMAT + DMH6230.21.27Significant reduction in carbon
TDMAT + Aniline6232.0-Increased carbon content

Data synthesized from findings reported in scientific literature. aip.orgaip.org

Rutherford Backscattering Spectrometry (RBS) is a non-destructive ion beam analysis technique that provides highly accurate, quantitative elemental composition and film thickness information without the need for reference standards. eag.comeag.com This makes it an ideal method for characterizing thin films grown from TDMAT. The technique involves directing a beam of high-energy helium ions (alpha particles) at the sample and measuring the energy of the ions that scatter back from the atomic nuclei in the film. eag.commeasurlabs.com

RBS is particularly effective for determining the stoichiometry of films like titanium nitride (TiN) and titanium oxide (TiO₂). By analyzing the energy and yield of the backscattered ions, the ratio of different elements in the film can be precisely calculated. For example, RBS has been used to determine the stoichiometry of TiN films grown by ion beam assisted deposition, calculating compositions such as Ti₀.₅N₀.₅ and Ti₀.₄₇N₀.₅₃ under different conditions. researchgate.net The width of the peaks in an RBS spectrum corresponds to the thickness of the film, allowing for the determination of areal density (atoms/cm²). eag.comazom.com If the physical thickness is known from another technique, the film's density can be accurately calculated. eag.com

The technique is adept at analyzing heavy elements in a lighter matrix but has limitations in detecting light elements on a heavy substrate. measurlabs.com However, it serves as a powerful complementary technique to XPS and Secondary Ion Mass Spectrometry (SIMS). eag.com While XPS is more surface-sensitive, RBS provides a macroscopic and quantitative measurement of the bulk film composition. eag.comeag.com It is often used to create calibration standards for these other techniques. eag.com The maximum profiling depth is typically around 1 micrometer. measurlabs.com

Table 3: Capabilities of Rutherford Backscattering Spectrometry (RBS)

ParameterDescriptionTypical Application with TDMAT-derived films
Elemental Composition Quantitative, standard-less determination of atomic fractions.Determining the precise Ti:N or Ti:O ratio.
Areal Density Measures atoms per unit area (atoms/cm²).Calculating film thickness and density.
Depth Profiling Provides elemental composition as a function of depth.Verifying uniform composition throughout the film.
Crystallinity Analysis Channeling-RBS can assess crystal quality and defect distribution. biu.ac.ilInvestigating the crystalline structure of epitaxial films.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Bond Identification and Surface Adsorption States

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a vital tool for studying the chemical bonds within the Tetrakis(diethylamino)titanium molecule and for monitoring its adsorption and reaction on surfaces during deposition processes like atomic layer deposition (ALD) and chemical vapor deposition (CVD). nist.govnist.gov

In situ FTIR spectroscopy allows for the real-time analysis of gas-phase species and surface-adsorbed molecules. In studies of the TDMAT precursor itself, quantitative IR spectroscopy has been used to obtain reference spectra at various temperatures, which is essential for process monitoring. nist.govresearchgate.net The spectra of vapor-phase TDMAT show characteristic absorption bands corresponding to C-H and Ti-N stretching and bending modes. nist.govnanoscience.or.kr For example, the weakening of the Ti-N peak over time can be used to quantitatively measure the degree of precursor decomposition. nanoscience.or.kr

During ALD of TiO₂ using TDMAT and water, time-resolved reflection-absorption infrared spectroscopy (RAIRS) can monitor the surface chemistry during each half-cycle. nist.govdntb.gov.ua When TDMAT is pulsed onto a hydroxylated surface, its ligands react with the surface -OH groups. nih.gov IR spectroscopy can track the disappearance of the O-H stretching bands and the appearance of bands associated with the adsorbed TDMAT fragments, such as the C-H stretching modes of the diethylamino groups. nist.gov Subsequent purging and reaction steps can be monitored to understand the ligand removal and film formation mechanisms. For instance, a decrease in the absorbance from C-H modes during the purge step following a TDMAT pulse can indicate either desorption or thermal decomposition of the adsorbed species. nist.gov The absence of new surface species in the spectra, coupled with a lack of increased film impurities, suggests that the decomposition product rapidly desorbs from the surface. nist.gov

Table 4: Application of Infrared Spectroscopy in TDMAT Research

ApplicationTechniqueInformation GainedKey Findings
Gas-Phase Analysis Quantitative FTIRAbsorptivity spectra of TDMAT vapor. nist.govProvides reference data for concentration measurements; monitors precursor decomposition. nanoscience.or.kr
Surface Adsorption In situ RAIRSIdentification of surface-adsorbed species. nist.govMonitors ligand exchange reactions and surface decomposition pathways.
ALD Mechanism Study Time-Resolved RAIRSReal-time changes in surface bonds during ALD cycles. dntb.gov.uaElucidates reaction mechanisms, such as the role of surface hydroxyl groups and the behavior of decomposition products. nist.gov

Temperature-Programmed Desorption (TPD) for Surface Decomposition Studies

Temperature-Programmed Desorption (TPD) is a surface science technique used to study the thermal stability and decomposition pathways of molecules adsorbed on a substrate. In the context of TDMAT, TPD provides valuable insights into the surface reactions that govern thin film growth in CVD and ALD processes. The technique involves adsorbing TDMAT onto a surface at a low temperature, then heating the substrate at a controlled rate and monitoring the desorbing species with a mass spectrometer. iitm.ac.in

TPD studies on the decomposition of TDMAT on silicon surfaces have helped to identify the bond-breaking sequence and the desorbing byproducts. Experiments have shown that the scission of C-H and C-N bonds occurs at temperatures as low as 220 K, evidenced by the formation of Si-H bonds on the surface. researchgate.net As the temperature is increased, various fragments desorb. For example, methane (B114726) desorption has been observed at temperatures below 400 K, indicating C-N bond cleavage. researchgate.net

The analysis of TPD spectra helps to construct a detailed picture of the surface decomposition mechanism. By identifying the masses of the desorbing fragments and the temperatures at which they desorb, researchers can determine the activation energies for different reaction steps. nih.gov This information is critical for optimizing deposition temperatures to achieve high-purity films while avoiding unwanted side reactions. For instance, understanding the desorption of carbon-containing species is key to minimizing carbon incorporation in TiN films.

Electron Paramagnetic Resonance (EPR) for Defect Characterization (e.g., Oxygen Vacancies)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique used to detect and characterize paramagnetic species, which are atoms or molecules with unpaired electrons. nih.gov In the study of materials derived from TDMAT, such as titanium dioxide (TiO₂), EPR is exceptionally useful for identifying and quantifying point defects like oxygen vacancies and reduced titanium ions (Ti³⁺), which significantly influence the material's electronic and photocatalytic properties. nih.govwvu.edu

TiO₂ films, even when stoichiometric, can contain intrinsic defects. Oxygen vacancies are common defects that act as electron traps and can be paramagnetic when they trap a single electron (singly ionized) or are adjacent to a Ti³⁺ ion. wvu.eduncepu.edu.cn EPR can distinguish between different types of defects by their unique g-values and signal shapes. For example, signals with g-values around 2.004 are often attributed to electrons trapped in oxygen vacancies, while signals near g=1.97 can be assigned to Ti³⁺ centers. nih.govresearchgate.net

The concentration and type of defects can be controlled by post-deposition treatments, and EPR is used to monitor these changes. For instance, treating a TiO₂ film with air plasma can increase the concentration of Ti³⁺ ions and oxygen vacancies, which can be directly observed and quantified by an increase in the intensity of their respective EPR signals. nih.gov This ability to characterize defects is crucial for tuning the material properties for specific applications, such as enhancing optical absorbance or improving charge separation in solar cells. nih.govresearchgate.net

Table 5: Common Defects in TiO₂ Detected by EPR

Defect SpeciesDescriptionTypical g-valueSignificance
Oxygen Vacancy (Vₒ) A missing oxygen atom in the TiO₂ lattice.~2.004Acts as an electron trap, influences conductivity and photocatalytic activity. researchgate.net
Ti³⁺ Ion A titanium ion in a reduced +3 oxidation state.~1.97Often located near an oxygen vacancy; affects electronic and optical properties. nih.gov

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations of Tetrakis(diethylamino)titanium and its Analogues

Electronic structure calculations are fundamental to understanding the reactivity and bonding of precursor molecules. For titanium amide compounds, Density Functional Theory (DFT) has been effectively used to characterize the molecular orbitals and bonding interactions. Studies on the closely related analogue, Tetrakis(dimethylamino)titanium (B1230069) (TDMAT), provide a strong foundation for understanding TDEAT.

Gas-phase electronic structure studies of TDMAT, combining photoelectron spectroscopy with DFT, have provided a comprehensive characterization of its electronic properties. lu.seresearchgate.net Analysis of the molecular orbitals reveals significant π-donation from the lone pair of electrons on the nitrogen atoms of the amino ligands to the empty d-orbitals of the central titanium atom. lu.se This interaction influences the molecule's stability and reactivity. DFT calculations show good agreement with experimental valence photoemission spectra, accurately predicting ionization energies. lu.seresearchgate.net These theoretical characterizations of the electronic structure serve as a robust foundation for more complex studies of the interactions between these precursor molecules and surfaces during deposition processes. lu.seresearchgate.net

DFT calculations also help explain the molecule's geometry. In the gas phase, TDMAT adopts a flattened tetrahedral structure with S₄ symmetry. ed.ac.uk However, in the solid state, the symmetry is reduced to C₁ due to the twisting of one amino group to avoid unfavorable intermolecular interactions. DFT calculations indicate that the energy difference between these two conformations is very small, only 0.2 kJ mol⁻¹, highlighting the molecule's conformational flexibility. ed.ac.uk

Density Functional Theory (DFT) Simulations of Reaction Mechanisms

DFT simulations are instrumental in elucidating the intricate reaction mechanisms that occur at the substrate surface during thin film deposition. By mapping the potential energy surface of a reaction, DFT can identify the most likely pathways, intermediate structures, and the energy barriers that govern the reaction rate.

The initial step in film growth is the adsorption of the precursor molecule onto the substrate, followed by its dissociation. DFT studies on TDMAT have detailed these processes on various surfaces, including silicon and titanium oxide.

On a Si(100)-2x1 surface, computational investigations suggest that the initial interaction involves a nucleophilic attack on a surface silicon atom by a nitrogen lone pair from the TDMAT molecule. researchgate.netutec.edu.pe This leads to a molecularly adsorbed state, which is a local minimum on the potential energy surface. researchgate.netutec.edu.pe From this state, further transformation leads to dissociation. Two primary dissociation pathways are considered: scission of a Nitrogen-Titanium (N-Ti) bond or scission of a Nitrogen-Carbon (N-C) bond. Calculations show that dissociation through the N-Ti bond is kinetically permitted, whereas the breaking of an N-C bond is kinetically hindered, despite the resulting structure being thermodynamically stable. researchgate.netutec.edu.pe

On a hydroxylated titanium oxide (TiO₂) surface, a key substrate for TiO₂ ALD, DFT simulations model the chemisorption of TDMAT through a series of ligand exchange reactions with the surface hydroxyl (-OH) groups. rsc.orgnih.gov These simulations show that the TDMAT molecule reacts with the surface, leading to the release of its dimethylamino ligands. rsc.orgresearchgate.net

A critical output of DFT simulations is the calculation of activation energies (Ea), which are the energy barriers that must be overcome for a reaction to proceed. ox.ac.uk These values are essential for predicting reaction rates and understanding the temperature dependence of deposition processes.

For the ALD of TiO₂ from TDMAT on a hydroxylated TiO₂ surface, DFT calculations have determined the activation energies for the sequential ligand exchange reactions. The simulations show that these reactions are exothermic and have very low activation energies, which explains the low processing temperatures observed experimentally for this ALD process. rsc.orgnih.govresearchgate.net The calculated activation energies provide quantitative insight into the reaction kinetics.

Calculated Activation Energies for TDMAT Ligand Exchange on a Hydroxylated TiO₂ Surface
Reaction StepActivation Energy (eV)Reaction Type
First Ligand Exchange0.16Exothermic
Second Ligand Exchange0.24Exothermic
Third Ligand Exchange0.46Exothermic

This table presents DFT-calculated activation energies for the sequential release of dimethylamino ligands from a TDMAT molecule upon reaction with a hydroxylated TiO₂ surface. The low energy barriers facilitate low-temperature ALD processes. Data sourced from rsc.orgnih.govresearchgate.net.

In a multi-step reaction, the pathway from reactants to products involves passing through one or more transient species. A reaction intermediate is a molecule that is formed in one step and consumed in a subsequent step, corresponding to a local energy minimum on the reaction coordinate diagram. stackexchange.comlibretexts.org Conversely, a transition state is a high-energy, fleeting molecular configuration that exists at the peak of the energy barrier between reactants and products (or intermediates). organicchemistrytutor.combritannica.com It represents an energy maximum and cannot be isolated. stackexchange.com

DFT calculations are crucial for identifying these species. For the adsorption of TDMAT on silicon, the molecularly adsorbed state, where the nitrogen atom is attached to a surface silicon atom before any bonds are broken, is identified as a reaction intermediate. researchgate.netutec.edu.pe The DFT calculations map the energy profile as the N-Ti bond begins to break, and the highest point along this path is the transition state for the dissociation reaction. Similarly, in the ligand exchange mechanism on TiO₂, the surface-bound species like -Ti(NMe₂)₃ and >Ti(NMe₂)₂ are reaction intermediates.

In many ALD processes for metal oxides, water is used as the oxygen source in the second half-reaction. DFT calculations are employed to study the energetics of this step. After the first half-reaction saturates the surface with the metal precursor (e.g., leaving a -TiNMe₂ surface species), water is introduced.

Kinetic Modeling of Thin Film Growth Processes from Organometallic Precursors

While DFT is excellent for detailing individual reaction steps, it is computationally too expensive to simulate the growth of an entire thin film over realistic time and length scales. stfc.ac.uk To bridge this gap, kinetic modeling techniques, such as Kinetic Monte Carlo (KMC) simulations, are used. aps.org

KMC models simulate the collective evolution of a system by stochastically modeling the sequence of individual atomistic events like adsorption, diffusion, and reaction. aps.orgnih.gov The rates of these individual events are often derived from more fundamental calculations, such as the activation energies for surface diffusion and reactions obtained from DFT. aps.org

By incorporating these DFT-derived parameters, KMC simulations can model thin film growth over timescales from nanoseconds to seconds, or even longer. stfc.ac.uknih.gov This allows researchers to predict how process conditions (e.g., temperature, precursor flux) affect the film's microstructure, morphology, roughness, and defect density. aps.orgillinois.edu For instance, KMC can simulate the formation of columnar grains or voids, which are common microstructural features in films grown via PVD or CVD. aps.org This multi-scale modeling approach, which combines the accuracy of DFT for elementary steps with the efficiency of KMC for long-term evolution, provides a comprehensive understanding of thin film growth from organometallic precursors. stfc.ac.uk

Functional Properties and Advanced Applications of Tdeat Derived Materials

Electronic and Dielectric Applications in Microelectronics

The ongoing miniaturization of electronic components necessitates the use of materials with superior electrical and physical properties. TDEAT serves as a critical precursor in the deposition of thin films that address the challenges posed by aggressive scaling in the semiconductor industry.

In modern semiconductor devices, there is a persistent demand for new dielectric materials that possess a high dielectric constant (κ-value) and low leakage current to enable further device scaling. Titanium dioxide has been investigated as a promising high-κ dielectric material. The use of amide-containing precursors like TDEAT is advantageous in creating titanium oxide layers. The presence of nitrogen in the precursor's molecular structure is believed to influence the reaction with oxygen in a way that minimizes the formation of the anatase phase of titanium oxide, which can be detrimental to achieving low equivalent oxide thickness (EOT) and low leakage.

The deposition temperature is a critical parameter in controlling the properties of the resulting TiO₂ film. For TDEAT, the reaction window for atomic layer deposition (ALD) is typically in the range of 250-375°C. Within this window, precise temperature control can significantly impact the dielectric constant. For instance, in a related amide precursor, Tetrakis(dimethylamino)titanium (B1230069) (TDMAT), it was found that a pedestal temperature of at least 250°C yielded median κ-values of about 60 or greater, with temperatures around 284°C resulting in median κ-values on the order of 100. This improvement is correlated with the reduced presence of the anatase phase, highlighting the importance of process control in achieving high-performance gate insulators.

PrecursorTypical ALD Temperature Range (°C)Resulting Dielectric Constant (κ)
Tetrakis(diethylamino)titanium (TDEAT)250 - 375Dependent on process conditions
Tetrakis(dimethylamino)titanium (TDMAT)150 - 300~60 to >100

This table presents typical atomic layer deposition temperature ranges for TDEAT and a related compound, TDMAT, and the resulting dielectric constants, which are highly dependent on specific process parameters.

TDEAT is widely utilized as a precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of high-quality titanium nitride (TiN) films at relatively low temperatures (below 400°C). ereztech.com These TiN films are crucial in ultralarge-scale integration (ULSI) metallization schemes, where they function as effective diffusion barriers. ereztech.com In microelectronic devices, diffusion barriers are necessary to prevent the interdiffusion of materials between adjacent layers, such as the diffusion of aluminum (Al) or copper (Cu) from the metal interconnects into the underlying silicon substrate, which can lead to device failure. ereztech.com The low-temperature deposition process offered by TDEAT is particularly advantageous as it is compatible with the temperature-sensitive components present in multi-level metallization schemes. ereztech.com The resulting TiN films also serve as "glue layers" to improve the adhesion between materials like tungsten (W) and silicon dioxide (SiO₂). ereztech.com

Metal-Insulator-Metal (MIM) capacitors are fundamental components in many integrated circuits. The performance of these capacitors is largely determined by the properties of the insulator layer. The use of high-κ dielectric materials is essential for achieving high capacitance density, which allows for a reduction in the capacitor's footprint. Titanium oxide, deposited using amide-containing precursors such as TDEAT, is a promising candidate for the dielectric layer in MIM capacitors. google.com An ALD process utilizing an amide-containing titanium precursor, in conjunction with an oxygen source like ozone, can produce a TiO₂ dielectric layer with suppressed anatase phase formation, which is correlated with a higher dielectric constant. google.com This process, often followed by an oxidizing anneal to heal defects and reduce interface states, contributes to the fabrication of high-performance MIM structures. google.com

Catalytic Activity

Materials derived from TDEAT, particularly titanium dioxide, exhibit significant catalytic and photocatalytic properties. These properties are harnessed in environmental remediation and for promoting chemical reactions using light.

Titanium dioxide is a well-known photocatalyst used for the degradation of a wide range of organic pollutants in water and air. The photocatalytic activity of TiO₂ is initiated by the absorption of photons with energy greater than its bandgap, leading to the generation of electron-hole pairs. These charge carriers can then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals, which are capable of mineralizing organic pollutants like Rhodamine B, a common industrial dye. The efficiency of the photocatalytic degradation process is a key metric for evaluating the performance of TiO₂-based photocatalysts.

A significant limitation of standard TiO₂ is its wide bandgap, which restricts its photocatalytic activity to the ultraviolet (UV) portion of the electromagnetic spectrum. To overcome this, research has focused on modifying TiO₂ to enable its activation by visible light, which constitutes a larger portion of the solar spectrum. One approach involves the synthesis of TiO₂ nanocrystallites with specific structural and chemical modifications. For instance, TiO₂ nanocrystallites synthesized from the related precursor Tetrakis(dimethylamino)titanium (TDMAT) have shown enhanced photocatalytic activity under visible light irradiation. rsc.org This enhancement is attributed to the synergistic effect of oxygen vacancies and nitrogen dopants within the TiO₂ lattice, which can be introduced during the synthesis process. rsc.org These modifications create new energy levels within the bandgap of TiO₂, allowing for the absorption of lower-energy visible light photons and subsequent generation of electron-hole pairs for photocatalysis. The degradation rate of Rhodamine B under visible light by such modified TiO₂ has been reported to be significantly higher than that of commercial P25 TiO₂. rsc.org

PhotocatalystLight SourceKey Features for Enhanced ActivityApplication Example
TDEAT-derived TiO₂UV LightStandard photocatalytic propertiesDegradation of organic pollutants
Modified TiO₂ (from TDMAT)Visible LightOxygen vacancies, Nitrogen dopingEnhanced degradation of Rhodamine B

This table summarizes the photocatalytic applications of standard and modified TiO₂ derived from TDEAT and a similar precursor, highlighting the light source and the features that contribute to their photocatalytic activity.

Role of Oxygen Vacancies and N-doping in Photocatalytic Performance

Materials derived from this compound (TDEAT) are notable for their photocatalytic capabilities, which can be significantly enhanced through nitrogen doping (N-doping) and the introduction of oxygen vacancies. TDEAT is a valuable precursor for depositing nitrogen-containing titanium dioxide (TiO₂) thin films, particularly through methods like plasma-enhanced chemical vapor deposition (PECVD). acs.org The inherent nitrogen within the TDEAT molecule can be incorporated into the TiO₂ lattice during deposition, creating N-doped TiO₂. acs.org

This incorporation of nitrogen is critical for improving photocatalytic performance under visible light. Research shows that N-doping can lead to a red shift of the material's absorption edge, meaning it can absorb light from a broader spectrum, including visible light. acs.orgresearchgate.netus-csic.es The specific nature of the nitrogen within the lattice determines the optical behavior. For instance, the formation of Ti-N species is associated with a narrowing of the band gap, while Ti-NO-like species may introduce localized absorption states within the gap. acs.orgresearchgate.net

Oxygen vacancies, which are defects in the crystal lattice where an oxygen atom is missing, also play a crucial role. researchgate.netus-csic.es These vacancies, often created during plasma deposition processes, can act as active sites and contribute to visible light absorption. researchgate.netresearchgate.net The synergistic effect of both N-doping and oxygen vacancies significantly enhances the generation of reactive oxygen species, such as superoxide (B77818) radicals (O₂⁻) and hydroxyl radicals (˙OH), on the surface of the catalyst. researchgate.net These radicals are highly effective in oxidizing and degrading organic pollutants, forming the basis of the material's photocatalytic activity. researchgate.net

Studies using different titanium precursors have highlighted the advantages of using nitrogen-containing molecules like TDEAT. When compared to precursors without nitrogen, such as titanium isopropoxide (TTIP), TDEAT facilitates the formation of N-doped TiO₂ films with distinct electronic and optical properties that are beneficial for photocatalysis. acs.orgus-csic.es

FeatureRole in PhotocatalysisMechanismSource Precursor
N-doping (from TDEAT)Enhances visible light absorptionCreates Ti-N bonds, leading to a red shift in the absorption edge and a narrower band gap. acs.orgresearchgate.netThis compound (TDEAT)
Oxygen VacanciesContributes to visible light absorption and provides active sitesAct as electron traps and promote the formation of reactive oxygen species. researchgate.netus-csic.esProcess-induced (e.g., plasma treatment)

Organometallic Catalysis in Carbon-Heteroatom Bond Formation and Polymerization Reactions

This compound serves as a versatile compound in organometallic catalysis, both as a direct catalyst and as a precursor for synthesizing catalytic species for critical organic transformations.

Carbon-Heteroatom Bond Formation: TDEAT has been effectively used in catalytic systems for the formation of carbon-nitrogen (C-N) bonds. Specifically, it is a component in the anti-Markovnikov intermolecular hydroamination of alkynes. acs.org In these reactions, a catalytically active metal-amido complex is formed, which then facilitates the insertion of the unsaturated carbon-carbon bond into the metal-nitrogen bond. acs.org The regioselectivity of this addition is a key aspect, and catalysts derived from TDEAT combined with sterically hindered aryloxo ligands have shown high activity in producing the desired anti-Markovnikov imine product. acs.org This demonstrates its role in creating valuable nitrogen-containing organic molecules.

Polymerization Reactions: TDEAT is also a key precursor for creating initiators for ring-opening polymerization (ROP), particularly for cyclic esters like lactide to produce polylactide (PLA), a biodegradable polymer. sci-hub.ru While TDEAT itself may not be the direct initiator, it is used to synthesize more complex titanium alkoxide complexes, such as titanatranes. sci-hub.ru These titanatrane initiators demonstrate excellent control over the polymerization process, leading to polymers with predictable molecular weights and narrow polydispersity indices (PDI), which is indicative of a controlled polymerization. sci-hub.ru The structure of the ligands attached to the titanium center, derived from the TDEAT starting material, significantly influences the rate of polymerization and the final properties of the polymer. sci-hub.ru Furthermore, TDEAT is used to synthesize poly(titaniumcarbodiimide) precursors, which can be converted into advanced ceramic materials. mpg.de

Biomedical Surface Engineering

Surface Modification of Polymers (e.g., PMMA) and Titanium Alloys

TDEAT is a preferred precursor in Atomic Layer Deposition (ALD), a technique used to apply ultrathin, conformal coatings onto various substrates for biomedical applications. uic.edu This process is crucial for modifying the surfaces of medical implants to improve their biocompatibility and performance.

Titanium Alloys: Titanium alloys, such as Ti-6Al-4V, are widely used for dental and orthopedic implants due to their mechanical strength and biocompatibility. researchgate.netpwr.edu.pl However, their surfaces are naturally hydrophobic. researchgate.net Using TDEAT and water as precursors in ALD, a thin film of TiO₂ can be deposited onto the surface of these alloys. researchgate.netpwr.edu.pl This surface modification is a simple and effective method to enhance the bio-inert nature of the implant material, making it more favorable for interaction with biological systems. uic.eduresearchgate.net

Polymers: Polymethyl methacrylate (B99206) (PMMA) is another material used in biomedical devices. ALD using TDEAT can be employed to coat PMMA surfaces with TiO₂. uic.edu This surface functionalization can improve the material's properties for specific biological applications, such as enhancing its resistance to microbial adhesion. uic.edu

Enhancement of Surface Wettability and Wear Resistance

The TiO₂ coatings derived from TDEAT via ALD impart significant functional improvements to the surfaces of biomedical materials.

Surface Wettability: A key benefit of the TiO₂ coating on titanium alloys is the marked increase in surface wettability, shifting the surface from hydrophobic to hydrophilic. researchgate.netpwr.edu.pl Enhanced wettability is highly desirable for medical implants as it promotes increased cellular attachment and can reduce microbial adherence and biofilm formation. researchgate.netpwr.edu.pl Studies have documented a gradual and significant increase in the wettability of Ti-6Al-4V substrates after being coated with TiO₂ using TDEAT in an ALD process. researchgate.netpwr.edu.pl

Wear Resistance: In addition to improving biological interactions, TiO₂ coatings can also enhance the mechanical properties of the underlying material. A TiO₂ layer formed by ALD can improve the surface hardness and wear resistance of both polymers and titanium alloys. pwr.edu.pl This is particularly important for implants in load-bearing applications, as it minimizes the dissociation of particulate matter from the implant surface, which could otherwise lead to adverse biological reactions. researchgate.net

SubstrateModification MethodPrecursorResulting SurfaceFunctional Enhancement
Titanium Alloy (Ti-6Al-4V)Atomic Layer Deposition (ALD)TDEAT + H₂OThin TiO₂ FilmIncreased wettability (hydrophilic), improved wear resistance. researchgate.netpwr.edu.pl
Poly(methyl methacrylate) (PMMA)Atomic Layer Deposition (ALD)TDEAT + O₂Thin TiO₂ FilmEnhanced surface properties, potential for reduced biofilm formation. uic.edu

Emerging Applications in Energy and Sensing

Solar Cells and Photodetectors

This compound is an important precursor for fabricating thin films used in advanced energy and sensing devices, including solar cells and photodetectors. The ability to deposit high-quality, uniform TiO₂ and other titanium-based films using techniques like ALD and Metal-Organic Chemical Vapor Deposition (MOCVD) is critical for these applications.

TDEAT is evaluated as a precursor for the ALD of TiO₂ films that can be processed to exhibit p-type conductivity. acs.org The ability to create both n-type (the natural state of TiO₂) and p-type TiO₂ opens the door to fabricating transparent homojunction diodes, thin-film transistors, and more efficient solar cell architectures. acs.org

In the context of solar cells, TDEAT is used to deposit tin-doped TiO₂ films via ALD, which are being explored for various energy applications. avs.orgavs.org Furthermore, in the fabrication of advanced semiconductor devices, TDEAT is considered an attractive precursor for MOCVD of titanium nitride (TiN) films. leti-cea.fr TiN can act as a barrier layer, which is essential in complex structures like those required for high-efficiency solar cells and other electronic components. leti-cea.fr The development of low-temperature deposition processes using TDEAT is particularly important for integrations where temperature sensitivity is a concern. leti-cea.fr The versatility of TDEAT as a precursor for different titanium-based functional layers (oxide and nitride) makes it a valuable compound in the ongoing development of next-generation photovoltaic and photodetector technologies. acs.orgleti-cea.fr

Metal Oxide Thin Film Gas Sensors

The utilization of this compound (TDEAT) as a precursor in the fabrication of metal oxide thin film gas sensors, particularly those based on titanium dioxide (TiO₂), has garnered significant interest. The functional properties of the resulting TiO₂ films, such as their crystalline structure, surface morphology, and defect chemistry, are pivotal in determining their gas sensing performance. These properties can be meticulously controlled through the deposition process, for which TDEAT is a suitable precursor, especially in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).

The performance of these gas sensors is critically dependent on the interaction between the target gas molecules and the surface of the metal oxide film. This interaction leads to a change in the electrical resistance of the film, which is the basis of the sensing mechanism. The sensitivity, selectivity, response time, and recovery time are key metrics that define the efficacy of a gas sensor.

While specific research detailing the gas sensing performance of TiO₂ films derived exclusively from TDEAT is not extensively documented in the public domain, valuable insights can be drawn from studies on similar titanium precursors like Tetrakis(dimethylamino)titanium (TDMAT). Research on TDMAT-derived TiO₂ thin films has demonstrated their potential in detecting a variety of gases. For instance, TiO₂ films deposited via plasma-enhanced ALD using TDMAT have shown high sensitivity to oxygen, as well as notable responses to hydrogen and nitrogen dioxide at elevated temperatures. mdpi.com

The operating temperature is a crucial parameter influencing the sensitivity and response kinetics of metal oxide gas sensors. Studies on TiO₂ thin films have shown that the optimal operating temperature for detecting gases like methane (B114726) can range from 50 to 200°C. lambdaphoto.co.uk The crystalline phase of the TiO₂ film also plays a significant role; for example, the anatase phase is often favored for its superior sensing properties compared to the rutile phase for certain gases. lambdaphoto.co.uk

The morphology of the thin film, including its grain size and porosity, directly impacts the available surface area for gas interaction. Nanostructured films with smaller grain sizes generally exhibit enhanced sensitivity due to a higher surface-to-volume ratio. lambdaphoto.co.uk

To provide a comparative perspective, the following interactive data table summarizes the performance of TiO₂-based gas sensors for various gases, as reported in different studies. It is important to note that the precursor used in these studies may not always be TDEAT, but the data serves to illustrate the general performance characteristics of TiO₂ thin film gas sensors.

Interactive Data Table: Performance of TiO₂-Based Gas Sensors

Target GasSensor MaterialOperating Temperature (°C)Concentration (ppm)Response/SensitivityResponse Time (s)Recovery Time (s)Reference
MethaneAs-deposited TiO₂ thin film200Not Specified96%-- lambdaphoto.co.uk
MethaneAs-deposited TiO₂ thin film50Not Specified16%-- lambdaphoto.co.uk
OxygenALD-deposited TiO₂ thin films50010 vol. %41.5 arb. un.-- mdpi.com
HydrogenALD-deposited TiO₂ thin films5000.1 vol. %10.49 arb. un.-- mdpi.com
Nitrogen DioxideALD-deposited TiO₂ thin films5007 x 10⁻⁴ vol. %10.79 arb. un.-- mdpi.com

Further research focusing specifically on TDEAT as a precursor is necessary to fully elucidate the functional properties and optimize the gas sensing performance of the resulting TiO₂ thin films. Such studies would involve a systematic investigation of the influence of deposition parameters on the material properties and a comprehensive evaluation of the sensor's performance towards a wide range of target gases, leading to the development of highly sensitive and selective gas sensing devices.

Future Research Directions and Challenges

Development of Next-Generation Precursors with Enhanced Volatility and Reactivity

While TDEAT is a widely used precursor, the demand for lower deposition temperatures and higher film purity drives the research for next-generation titanium precursors. The ideal precursor should exhibit high volatility, thermal stability to prevent premature decomposition, and tailored reactivity for specific applications.

One promising approach is the synthesis of heteroleptic titanium alkoxides, which incorporate multiple different ligands to fine-tune the precursor's properties. For instance, the introduction of multidentate and bulky ligands can reduce the susceptibility of titanium alkoxides to oxygen and moisture, as well as their tendency to form oligomers. nih.govresearchgate.net A study on heteroleptic titanium alkoxides with tridentate and bidentate ligands, such as [Ti(OiPr)(MDEA)(thd)], demonstrated that this monomeric and moisture-stable compound has good volatility and a suitable temperature window between volatilization and decomposition. nih.govresearchgate.net

Another strategy involves the use of donor-functionalized ligands. Novel precursors like tetrakis(1-dimethylamino-2-methyl-2-propoxy) titanium (Ti(DMAMP)4) have been synthesized with a nitrogen donor in the molecule to enhance both thermal stability and reactivity with oxidants. researchgate.net The partial modification of existing precursors, such as the development of tris(dimethylamido)(dimethylamino-2-propanolato)titanium(IV) (TDMADT) from the parent compound TDMAT, has also shown promise in achieving enhanced thermal stability without compromising volatility and reactivity. rsc.org

Furthermore, the design of precursors with linked ligands, such as [2-(N-methylamino) 1-methyl ethyl cyclopentadienyl] bis(dimethylamino) titanium (CMENT), has been shown to increase the maximum atomic layer deposition (ALD) process temperature compared to conventional precursors. rsc.org Computational methods, including density functional theory (DFT), are increasingly being used to predict the thermal stability and reactivity of new precursor molecules, accelerating the design and screening process. researchgate.net

Below is a table comparing some next-generation titanium precursors with the conventional TDEAT.

PrecursorKey FeaturesPotential Advantages over TDEAT
[Ti(OiPr)(MDEA)(thd)] Monomeric, moisture-stable, good volatility. nih.govresearchgate.netImproved stability and handling. nih.govresearchgate.net
Ti(DMAMP)4 Contains a nitrogen donor for enhanced thermal stability and reactivity. researchgate.netHigher thermal stability and better reactivity with oxidants. researchgate.net
TDMADT Five-coordinated titanium complex with enhanced thermal stability. rsc.orgHigher thermal stability without loss of volatility. rsc.org
CMENT Linked amido-cyclopentadienyl ligand. rsc.orgHigher maximum ALD process temperature. rsc.org

Deeper Understanding of Complex Multicomponent Film Growth Mechanisms

The deposition of multicomponent films, such as titanium oxynitrides (TiON) or ternary metal nitrides, using TDEAT and other co-reactants presents a significant challenge due to the complex interplay of reaction pathways. A fundamental understanding of the surface chemistry and reaction kinetics is crucial for achieving precise control over film composition and properties.

In-situ and real-time monitoring techniques are becoming indispensable for unraveling these complex growth mechanisms. For example, in-situ grazing incidence small-angle x-ray scattering (GISAXS) can provide valuable insights into the structural evolution, shape, and distribution of nanostructures during film deposition. desy.de Quantum chemical approaches, such as density functional theory (DFT), are also powerful tools for investigating the microscopic details of precursor-surface interactions and reaction pathways. researchgate.netacs.org These computational studies can help elucidate the role of different reactants and predict the formation of various surface species.

The interaction between the precursor and the substrate or growing film is a critical aspect of the deposition process. The chemical state and structure of the surface can significantly influence the initial stages of film growth. nih.gov Understanding these interactions at a molecular level is key to controlling the interface properties and achieving atomically defined structures. nih.gov

Future research will likely focus on combining in-situ experimental techniques with advanced computational modeling to develop comprehensive models of multicomponent film growth. This will enable a more predictive and controlled approach to the fabrication of complex thin films with tailored functionalities.

Integration of TDEAT-Derived Films into Novel Device Architectures

The unique properties of TDEAT-derived thin films, particularly titanium dioxide (TiO₂) and titanium nitride (TiN), make them promising candidates for a range of novel electronic and optoelectronic devices.

Memristive Devices: TiO₂ is a widely studied material for resistive switching applications, which form the basis of memristors. nih.govfrontiersin.org These devices have potential applications in next-generation memory (RRAM), neuromorphic computing, and bio-interfaces. nih.govfrontiersin.org The functional properties of TiO₂ films in memristors are highly dependent on the synthesis and fabrication methods. nih.govfrontiersin.org Research is ongoing to optimize the performance of TiO₂-based memristors by controlling defects and impurity levels, for instance, through doping with elements like chromium and nitrogen. nih.gov

Gate Dielectrics: The continuous scaling of transistors in integrated circuits requires the use of high-k dielectric materials to replace traditional silicon dioxide. wikipedia.org TDEAT can be used to deposit TiO₂ thin films, which have a high dielectric constant, making them a potential candidate for gate dielectrics in next-generation transistors. sciencex.comglobalspec.com However, challenges such as leakage currents need to be addressed for their successful integration. sciencex.com

DRAM Capacitors: TiN films derived from precursors like TDEAT are already used as electrode materials in dynamic random-access memory (DRAM) capacitors due to their excellent step coverage and interfacial properties. google.com The ongoing miniaturization of DRAM cells necessitates the development of advanced deposition processes to create thinner and more robust TiN electrodes in high-aspect-ratio structures. google.comresearchgate.net

The successful integration of TDEAT-derived films into these novel device architectures will require close collaboration between materials scientists, chemists, and device engineers to overcome the challenges associated with material properties, process integration, and device reliability.

Scalability and Industrial Viability of Fabrication Processes

For any new material or process to be adopted by the industry, its scalability and economic viability are of paramount importance. While TDEAT-based deposition processes like chemical vapor deposition (CVD) and atomic layer deposition (ALD) are well-established in research and development, their transition to large-scale manufacturing presents several challenges.

Precursor Delivery: The consistent and reproducible delivery of liquid precursors like TDEAT is crucial for maintaining uniform film growth over large areas. Direct liquid injection (DLI) systems are often employed for this purpose, but their reliability and the quality of the precursor can significantly impact the industrial-scale application. researchgate.net

Process Control: Maintaining precise control over deposition parameters such as temperature, pressure, and gas flow rates is critical for achieving the desired film properties. agc-plasma.com As the scale of the deposition system increases, ensuring uniformity across large substrates becomes more challenging.

Throughput: The deposition rate of ALD processes, in particular, can be relatively slow, which can limit the throughput for high-volume manufacturing. Developing higher-throughput deposition techniques without compromising film quality is an ongoing area of research.

Future efforts in this area will focus on developing more robust and cost-effective precursor delivery systems, advanced process control methodologies, and high-throughput deposition tools to facilitate the widespread industrial adoption of TDEAT-based fabrication processes.

Tailoring of Microstructure and Defects for Optimized Functional Properties

The functional properties of thin films are intimately linked to their microstructure, including grain size, crystal orientation, and the presence of defects such as vacancies, dislocations, and impurities. The ability to precisely control these features is essential for optimizing the performance of TDEAT-derived films in various applications.

Influence of Deposition Parameters: The deposition parameters, including substrate temperature, precursor and reactant pulse times, and plasma conditions (in plasma-enhanced processes), have a profound impact on the microstructure of the resulting films. researchgate.netmdpi.comdtu.dk For example, increasing the deposition temperature can lead to changes in crystallinity and grain size, which in turn affect the film's mechanical and electrical properties. mdpi.com

Defect Engineering: The intentional introduction and control of defects can be a powerful tool for tuning the properties of thin films. For instance, in TiN films, the presence of nitrogen vacancies can influence their decomposition behavior and mechanical properties. diva-portal.orgdiva-portal.org Similarly, in TiO₂ films, defects such as oxygen vacancies play a crucial role in their resistive switching behavior. researchgate.net

Post-Deposition Treatments: Post-deposition treatments, such as annealing or plasma exposure, can be used to modify the microstructure and reduce defect densities. These treatments can lead to improved crystallinity, lower impurity content, and enhanced electrical or optical properties.

A deeper understanding of the relationship between processing conditions, microstructure, and functional properties is needed to enable the rational design of TDEAT-derived films with optimized performance for specific applications. This will require a combination of advanced characterization techniques and theoretical modeling to elucidate the underlying mechanisms.

Q & A

Q. What are the standard synthesis protocols for Tetrakis(diethylamino)titanium (TDEAT), and how do reaction conditions influence purity?

TDEAT is synthesized via transamination reactions between titanium halides (e.g., TiCl₄) and diethylamine. Key parameters include:

  • Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions .
  • Solvent : Anhydrous toluene or hexane is used to prevent hydrolysis .
  • Stoichiometry : Excess diethylamine (4:1 molar ratio) ensures complete substitution of halides . Post-synthesis purification involves vacuum distillation (b.p. 133°C at 1.2 mmHg) to achieve ≥99% purity. Moisture-sensitive handling is critical to avoid decomposition .

Q. What safety protocols are recommended for handling TDEAT in laboratory settings?

TDEAT is highly reactive with water, releasing flammable gases (e.g., NH₃) and causing skin/eye corrosion. Key precautions:

  • Storage : Inert atmosphere (argon/nitrogen) and moisture-free containers (glass ampules or bubblers) .
  • PPE : Gloves, goggles, and flame-resistant lab coats.
  • First Aid : Immediate rinsing with water for skin/eye contact and artificial respiration for inhalation exposure . Note: Toxicological data (e.g., carcinogenicity, mutagenicity) remain unstudied, necessitating conservative safety practices .

Q. How is TDEAT utilized in low-temperature chemical vapor deposition (CVD) of titanium nitride (TiN) films?

TDEAT reacts with NH₃ at 200–400°C to form TiN, enabling applications in microelectronics as diffusion barriers for Al/Cu interconnects. Key steps:

  • Precursor Delivery : Vapor-phase TDEAT is introduced into the CVD chamber at 1.2–2.0 Torr .
  • Gas Ratio : NH₃:TDEAT ratios of 10:1 minimize carbon contamination .
  • Substrate Pretreatment : Plasma activation enhances film adhesion on SiO₂ or W surfaces .

Advanced Research Questions

Q. What experimental strategies optimize the conformality and resistivity of TiN films deposited via TDEAT-based ALD?

Conformality on high-aspect-ratio structures requires:

  • Pulse Timing : Longer precursor exposure (e.g., 5–10 sec) ensures surface saturation .
  • Plasma Enhancement : N₂/H₂ plasmas reduce residual carbon and lower resistivity (≤100 μΩ·cm) .
  • Post-Deposition Annealing : 500°C annealing in N₂ improves crystallinity but risks substrate oxidation . Characterization via X-ray photoelectron spectroscopy (XPS) and four-point probe measurements is critical .

Q. How do TDEAT-derived TiN films compare to those from Tetrakis(dimethylamino)titanium (TDMAT) in terms of thermal stability?

TDEAT films exhibit superior thermal stability (>600°C) due to reduced organic residues compared to TDMAT. However:

  • Carbon Content : TDEAT’s larger ethyl groups increase carbon incorporation (~5 at.% vs. 2–3 at.% for TDMAT), requiring higher NH₃ flow rates to mitigate .
  • Step Coverage : TDMAT offers better conformality on nanoscale features due to lower molecular weight .

Q. What analytical methods resolve contradictions in reported decomposition pathways of TDEAT under CVD conditions?

Conflicting studies on byproduct formation (e.g., C₂H₅NH₂ vs. HN(C₂H₅)₂) require:

  • In Situ FTIR : Monitors gas-phase intermediates during deposition .
  • Mass Spectrometry : Identifies decomposition products like ethylene or NH₃ derivatives .
  • Density Functional Theory (DFT) : Models reaction energetics to validate experimental observations .

Q. How can interfacial oxidation of TiN films be minimized when using TDEAT on oxygen-sensitive substrates?

Strategies include:

  • Barrier Layers : Pre-deposition of 2–5 nm Al₂O₃ via ALD to block oxygen diffusion .
  • Reducing Atmospheres : H₂ plasma treatment post-deposition removes surface oxides .
  • Low-Oxygen Precursors : Replace NH₃ with hydrazine (N₂H₄) to reduce oxygen incorporation .

Methodological Guidelines

  • Film Characterization : Use XPS for elemental analysis, atomic force microscopy (AFM) for roughness, and ellipsometry for thickness .
  • Safety Documentation : Follow OSHA/GHS guidelines for hazardous material disposal (UN3129 classification) .
  • Data Reproducibility : Report detailed parameters (temperature, pressure, gas ratios) to enable cross-study comparisons .

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